1,2,5-Trimethylpiperidin-4-one
Description
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Properties
IUPAC Name |
1,2,5-trimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHHMWWQNKUPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338768 | |
| Record name | 1,2,5-Trimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7516-33-8 | |
| Record name | 1,2,5-Trimethyl-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Trimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,5-Trimethylpiperidin-4-one chemical properties and structure
An In-depth Technical Guide to 1,2,5-Trimethylpiperidin-4-one
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a synthetic organic compound that serves as a key intermediate in the production of various pharmaceuticals, including the opioid analgesic Promedol.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [2][3][4][5][6][7] |
| Molecular Weight | 141.21 g/mol | [2][4][6][7][8] |
| Boiling Point | 203.362 °C at 760 mmHg | [3][5][8] |
| Density | 0.917 g/cm³ | [3][5] |
| Flash Point | 71.126 °C | [3][5][8] |
| Topological Polar Surface Area | 20.3 Ų | [2][4] |
| Hydrogen Bond Donor Count | 0 | [2][4] |
| Hydrogen Bond Acceptor Count | 2 | [2][4] |
| XLogP3-AA | 0.7 | [2] |
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various chemical nomenclature and registration systems.
| Identifier | Value |
| IUPAC Name | This compound[2][4] |
| CAS Number | 7516-33-8[2][3][6] |
| SMILES | CC1CC(=O)C(CN1C)C[2][4][7] |
| InChI | InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3[2][4][9] |
| InChIKey | VQHHMWWQNKUPKH-UHFFFAOYSA-N[2][4][9] |
| Synonyms | 1,2,5-Trimethyl-4-piperidone, 4-Piperidinone, 1,2,5-trimethyl-[2][3][4][6] |
Below is a 2D visualization of the chemical structure of this compound.
Caption: 2D structure of this compound.
Experimental Protocols: Synthesis
A documented method for the synthesis of this compound involves the reaction of isopropenyl-2-chloropropylketone with methylamine.[1] This procedure is outlined as an improved method for producing the compound, which is a semi-product for the synthesis of the drug promedol.[1]
Objective: To synthesize this compound.
Materials:
-
Isopropenyl-2-chloropropylketone solution in methylene chloride
-
Aqueous solution of methylamine (25%)[1]
-
Methylene chloride
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
The reaction is initiated by interacting a solution of isopropenyl-2-chloropropylketone in methylene chloride with an aqueous solution of methylamine.[1] The molar ratio of the chlorinated ketone to methylamine should be maintained at 1:(2-2.25).[1]
-
The reaction mixture is maintained at a temperature not exceeding 40-45 °C with constant stirring for 2 hours.[1]
-
After the reaction period, the mixture is cooled to room temperature and transferred to a separatory funnel.[1]
-
The lower organic layer is separated and transferred to a distillation flask. The aqueous layer is discarded.[1]
-
Methylene chloride is stripped from the organic layer at atmospheric pressure.[1]
-
The remaining residue is distilled under vacuum (boiling point of 56 °C at 3 mm Hg) to yield the final product, this compound.[1]
This method reportedly improves upon previous syntheses by reducing the process duration, eliminating secondary stages like steaming and extraction, and decreasing raw material consumption.[1]
Reactivity and Applications
This compound is a versatile building block in organic synthesis. Its primary application is in the pharmaceutical industry as a key intermediate for synthesizing various drugs.[1][3] It is also utilized in the agrochemical industry for the production of pesticides and herbicides.[3] The reactivity of the piperidone ring system allows for a range of chemical transformations, making it a valuable component in the creation of complex molecules.[3]
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
¹³C NMR Spectroscopy: Spectral data for this compound is available and has been recorded on instruments such as the Varian HA-100.[2][9]
-
Mass Spectrometry (GC-MS): GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[2][9]
The logical workflow for the identification and characterization of this compound is depicted below.
Caption: Workflow for synthesis and characterization.
References
- 1. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 2. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1,2,5-Trimethyl-4-piperidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 7516-33-8 | HAA51633 [biosynth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 1,2,5-Trimethylpiperidin-4-one (CAS 7516-33-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 1,2,5-Trimethylpiperidin-4-one (CAS number: 7516-33-8), a heterocyclic ketone with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available physicochemical data, outlines a known synthetic protocol, and discusses the general biological potential of the broader class of piperidin-4-one derivatives. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.
Introduction
This compound is a substituted piperidinone, a class of compounds recognized for its utility as a versatile building block in organic synthesis.[1] The piperidine scaffold is a prevalent structural motif in a wide array of natural products and synthetic drugs, exhibiting a range of biological activities.[2] This guide aims to consolidate the technical information available for this compound to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note the discrepancy in the reported boiling points, which may be due to different experimental conditions or purities of the samples.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 7516-33-8 | [1][3] |
| Molecular Formula | C₈H₁₅NO | [1][3] |
| Molecular Weight | 141.21 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Piperidinone, 1,2,5-trimethyl-; 1,2,5-Trimethyl-4-piperidone | [1] |
| Appearance | Not explicitly stated, likely a liquid | [4] |
| Boiling Point | 203.362 °C at 760 mmHg | [1] |
| 2030.36 °C (likely a typographical error) | [5] | |
| Density | 0.917 g/cm³ | [1] |
| Flash Point | 71.126 °C | [1] |
| LogP | 0.85350 | [3] |
| Topological Polar Surface Area | 20.3 Ų | [6] |
Synthesis
The synthesis of this compound can be achieved through the reaction of isopropenyl-2-chloropropyl ketone with an aqueous solution of methylamine.[7] This method is outlined in a patent and is presented here as a procedural protocol.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Isopropenyl-2-chloropropyl ketone (as a 20-30% solution in methylene chloride)
-
31% aqueous solution of methylamine
-
Methylene chloride
-
Water
Equipment:
-
Round-bottomed 4-necked reactor
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge a round-bottomed 4-necked reactor equipped with a reflux condenser, dropping funnel, thermometer, and stirrer with 90 ml (27.9 g, 0.9 mol) of a 31% aqueous solution of methylamine.[7]
-
Gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropyl ketone in methylene chloride (50.36 g, 0.4 mol of the ketone) to the methylamine solution while maintaining the temperature between 20-30 °C.[7]
-
After the addition is complete, heat the reaction mixture to 40-45 °C and maintain this temperature with constant stirring for 2 hours.[7]
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.[7]
-
Transfer the organic layer to a distillation flask and evaporate the methylene chloride.[7]
-
Perform vacuum distillation of the residue to obtain the target product, this compound. The reported yield for this method is 84.9%.[7]
A workflow for this synthesis is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Spectroscopic Characterization
Table 2: Summary of Available Spectroscopic Data
| Technique | Data Availability and Details | Source(s) |
| ¹³C NMR | Spectra are available on SpectraBase, recorded in neat liquid and CDCl₃. | [8] |
| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available on SpectraBase. | [8] |
| ¹H NMR | Specific data for this compound was not found in the searched resources. | |
| Infrared (IR) Spectroscopy | Specific data for this compound was not found in the searched resources. |
Researchers requiring detailed spectral analysis are advised to consult the referenced databases or perform their own characterization.
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are not extensively reported. However, the broader class of piperidin-4-one derivatives has been investigated for various pharmacological activities, including antimicrobial, anticancer, and anti-HIV properties.[9][10] These activities are often attributed to the ability of the piperidinone scaffold to serve as a pharmacophore that can be suitably modified to interact with various biological targets.[9]
For instance, some piperidin-4-one derivatives have shown significant antibacterial and antifungal activity.[11] The proposed mechanism for some of these compounds involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is presented below based on the general activities of substituted piperidin-4-ones. This is a logical representation and not a confirmed pathway for this specific compound.
Caption: A logical diagram of the potential mechanism of action for antimicrobial piperidin-4-one derivatives.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[11] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[11]
Conclusion
This compound (CAS 7516-33-8) is a valuable chemical intermediate with well-defined physicochemical properties. While a synthetic route has been established, there is a need for more detailed, publicly available spectroscopic and biological activity data. The information presented in this guide serves as a foundational resource for researchers and professionals working with this compound, enabling its effective use in the development of new pharmaceuticals and other chemical entities. Further research into the specific biological effects and mechanisms of action of this compound is warranted.
References
- 1. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 7516-33-8 | HAA51633 [biosynth.com]
- 6. 1,2,5-Trimethyl-4-piperidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Spectroscopic Profile of 1,2,5-Trimethylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,2,5-Trimethylpiperidin-4-one (CAS No: 7516-33-8), a key intermediate in pharmaceutical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₅NO
-
Molecular Weight: 141.21 g/mol
-
Structure:
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 - 2.9 | m | 1H | H-2 |
| ~2.5 - 2.7 | m | 1H | H-5 |
| ~2.4 | s | 3H | N-CH₃ |
| ~2.3 - 2.4 | m | 2H | H-3 (axial & equatorial) |
| ~2.1 - 2.2 | m | 2H | H-6 (axial & equatorial) |
| ~1.1 | d | 3H | C5-CH₃ |
| ~1.0 | d | 3H | C2-CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~210 | C=O (C-4) |
| ~65 | C-2 |
| ~55 | C-6 |
| ~45 | N-CH₃ |
| ~42 | C-5 |
| ~40 | C-3 |
| ~15 | C2-CH₃ |
| ~12 | C5-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2970 - 2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1460 | Medium | C-H Bend | CH₂/CH₃ |
| ~1375 | Medium | C-H Bend | CH₃ |
| ~1250 - 1050 | Medium-Strong | C-N Stretch | Tertiary Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization, EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 141 | High | [M]⁺ (Molecular Ion) |
| 126 | Medium | [M - CH₃]⁺ |
| 98 | Medium | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |
| 84 | High | [C₅H₁₀N]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 3.0 seconds. A total of 16 scans are collected.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 1024 scans are collected.
-
Data Processing: The free induction decay (FID) is processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A total of 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum is converted to absorbance.
Mass Spectrometry
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in methanol.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is employed, consisting of a gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) interfaced with a mass spectrometer operating in electron ionization (EI) mode.
-
GC Conditions: The injector temperature is set to 250°C. The oven temperature program begins at 50°C, holds for 2 minutes, then ramps to 250°C at a rate of 10°C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL sample is injected in split mode (10:1).
-
MS Conditions: The ion source temperature is maintained at 230°C and the quadrupole temperature at 150°C. The electron energy is set to 70 eV. Data is acquired in full scan mode over a mass range of m/z 40-400.
-
Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.
Workflow and Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
Stereochemistry and Conformational Analysis of 1,2,5-Trimethylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of 1,2,5-trimethylpiperidin-4-one, a key intermediate in the synthesis of pharmaceuticals such as the analgesic drug promedol.[1] The guide delves into the structural isomers, preferred conformations, and the influence of substituent orientations on the piperidine ring. Methodologies for stereochemical investigation, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are detailed. Quantitative data from relevant studies are summarized, and logical workflows for conformational analysis are presented to aid researchers in this field.
Introduction
This compound is a substituted heterocyclic ketone with a piperidine core. The presence of three chiral centers at the C2, C5, and potentially the nitrogen atom (in its quaternary form or in certain derivatives) leads to a variety of stereoisomers. The conformational flexibility of the six-membered piperidine ring, which typically adopts a chair conformation, is a critical determinant of the molecule's physical, chemical, and biological properties. Understanding the stereochemical and conformational landscape of this molecule is paramount for its application in medicinal chemistry and drug design.
Stereoisomers of this compound
The presence of methyl groups at the C2 and C5 positions of the piperidine ring results in the possibility of cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The product of condensing this compound with aniline has been investigated by NMR spectroscopy, revealing the presence of three isomers that differ in the configuration of the methyl groups at C2 and C5 of the piperidine ring, as well as Z,E isomerism about the C=N bond.[2]
A logical workflow for the identification and characterization of these stereoisomers is presented below.
Caption: Workflow for the separation and characterization of this compound stereoisomers.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the chair conformation of the piperidine ring. However, the presence of substituents can lead to the existence of twist-boat conformations. The orientation of the methyl groups (axial or equatorial) significantly influences the stability of the conformers.
Chair Conformations
For the piperidine ring, two chair conformations are in equilibrium. The relative stability of these conformers is determined by the steric interactions of the substituents. Generally, substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. In the case of this compound, the conformational equilibrium will depend on the relative stereochemistry of the C2 and C5 methyl groups.
Twist-Boat Conformations
While generally higher in energy, twist-boat conformations can be populated, particularly in derivatives where certain interactions destabilize the chair form.[3]
The conformational analysis of piperidin-4-ones can be systematically approached as illustrated in the following diagram.
Caption: Logical workflow for the conformational analysis of a this compound stereoisomer.
Quantitative Data
The following tables summarize the types of quantitative data obtained from spectroscopic and computational studies for the conformational analysis of substituted piperidin-4-ones. While specific data for all stereoisomers of this compound is not exhaustively available in the literature, these tables serve as a template for the presentation of such data.
Table 1: Representative ¹H NMR Coupling Constants (J) for Piperidine Ring Protons
| Coupling (Hz) | Chair Conformer (Axial-Axial) | Chair Conformer (Axial-Equatorial) | Chair Conformer (Equatorial-Equatorial) |
| ³J(H,H) | ~10-13 | ~2-5 | ~2-5 |
Table 2: Calculated Relative Conformational Energies
| Stereoisomer | Conformer | Method | Relative Energy (kcal/mol) |
| cis-1,2,5-trimethyl | Chair (2e, 5e) | DFT | 0.0 (Reference) |
| cis-1,2,5-trimethyl | Chair (2a, 5a) | DFT | > 5.0 |
| cis-1,2,5-trimethyl | Twist-Boat | DFT | ~3-5 |
| trans-1,2,5-trimethyl | Chair (2e, 5a) | DFT | 0.0 (Reference) |
| trans-1,2,5-trimethyl | Chair (2a, 5e) | DFT | ~1-2 |
| trans-1,2,5-trimethyl | Twist-Boat | DFT | ~4-6 |
Note: The values in Table 2 are illustrative and would need to be determined through specific computational studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of the stereochemistry and conformational analysis of this compound.
Synthesis of this compound
A reported method involves the reaction of isopropenyl-2-chloropropylketone in methylene chloride with an aqueous solution of methylamine at a molar ratio of 1:(2-2.25).[1] The reaction is carried out at a temperature not exceeding 40-45°C.[1] The organic layer is then separated, the solvent is evaporated, and the product is purified by vacuum distillation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe chemical shifts and coupling constants.
-
¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign proton and carbon signals unequivocally.
-
NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to determine through-space proximities of protons, which is critical for elucidating relative stereochemistry and conformational preferences.
Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of a purified stereoisomer or a suitable derivative by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A review of crystallization procedures for piperidin-4-ones suggests that ethanol is a commonly used solvent.[3][4]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, offering a definitive view of the solid-state conformation.
Computational Modeling
-
Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometries of the identified conformers and calculate their relative energies using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set.
-
NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data to aid in the assignment of conformations in solution.
Conclusion
The stereochemistry and conformational analysis of this compound are complex yet crucial for understanding its properties and applications, particularly in the synthesis of pharmaceuticals. A combination of synthesis, separation, and advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, complemented by computational modeling, is essential for a thorough characterization. This guide provides a framework for researchers to approach the study of this important molecule, from the elucidation of its stereoisomers to the detailed analysis of its conformational landscape. The regio- and stereochemical features of its reactions, such as those with chalcone, further highlight the importance of a deep understanding of its three-dimensional structure.[5][6]
References
Biological Activity of 1,2,5-Trimethylpiperidin-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-trimethylpiperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, primarily recognized as a precursor to a range of synthetic opioids. While the broader class of piperidin-4-ones exhibits diverse biological activities including antimicrobial, antiviral, and anticancer properties, derivatives of this compound are most prominently associated with potent analgesic effects mediated through interaction with the central nervous system. This technical guide provides an in-depth overview of the biological activity of these specific derivatives, with a focus on their role as opioid receptor modulators.
Analgesic Activity of Promedol and its Analogs
The most notable derivative of this compound is trimeperidine, commercially known as Promedol. It is a synthetic opioid analgesic that is structurally an analog of prodine. Developed in the 1950s, Promedol has been utilized for the management of moderate to severe pain.
The analgesic and sedative effects of Promedol stem from its action on the central nervous system, where it reduces the perception of pain impulses. Its mechanism of action is primarily through binding to opioid receptors. Like other opioids, its use is associated with side effects such as nausea, vomiting, itching, and respiratory depression.
Quantitative Data on Analgesic Potency
The analgesic potency of trimeperidine and its isomers has been evaluated in various studies. It is reported to be approximately half as potent as morphine. The activity is stereospecific, with the γ-isomer (trimeperidine) and the β-isomer (isopromedol) being the active forms.
| Compound | Relative Analgesic Potency (Morphine = 1) | Receptor Target | Reference |
| Trimeperidine (Promedol) | ~0.5 | μ-opioid receptor | |
| Isopromedol | Active isomer | μ-opioid receptor |
Mechanism of Action: Opioid Receptor Modulation
The primary mechanism of action for the analgesic effects of this compound derivatives like Promedol is their interaction with opioid receptors in the central nervous system. These G-protein coupled receptors, particularly the μ-opioid receptor, are the main targets.
Binding of these derivatives to μ-opioid receptors initiates a signaling cascade that leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. This is achieved through the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.
Caption: Opioid receptor signaling pathway for this compound derivatives.
Experimental Protocols
Synthesis of [(2S,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate (Promedol)
A common synthetic route to Promedol involves the reaction of 1,2,5-trimethyl-piperidone-4 with phenyl lithium. The resulting tertiary alcohol is then esterified.
-
Step 1: Grignard Reaction
-
To a solution of phenyl lithium in diethyl ether, add 1,2,5-trimethyl-piperidone-4 in a molar ratio of 1.17:1.
-
Maintain the reaction at the boiling point of diethyl ether (approximately 40°C) with vigorous stirring.
-
-
Step 2: Esterification
-
Treat the reaction mixture with a 1.70 molar excess of propionyl chloride relative to the starting piperidone.
-
After the initial reaction, the mixture is worked up by alkalization and distillation.
-
The resulting material undergoes a second acylation with a 0.76 molar excess of propionyl chloride and is left to stand for 10 hours to ensure complete esterification.
-
Caption: Synthetic workflow for Promedol.
In Vivo Analgesic Activity Assay (Mouse Hot-Plate Test)
The hot-plate test is a standard method to assess the analgesic efficacy of compounds in animal models.
-
Animal Model: Male Swiss albino mice are typically used.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Acclimatize the mice to the testing room for at least one hour before the experiment.
-
Administer the test compound (e.g., a derivative of this compound) or a vehicle control intraperitoneally or subcutaneously.
-
At predetermined time intervals (e.g., 15, 30, 60, and 120 minutes) after administration, place each mouse on the hot plate.
-
Record the latency to a nociceptive response, such as licking of the hind paws or jumping.
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
-
Data Analysis: The increase in latency time compared to the control group is indicative of analgesic activity.
Conclusion
The derivatives of this compound represent a class of compounds with well-established and potent analgesic activity, primarily through their action as μ-opioid receptor agonists. The extensive research on promedol provides a solid foundation for understanding the structure-activity relationships within this chemical series for analgesic effects. While the exploration of other biological activities for this specific scaffold appears limited in publicly available literature, the known diverse bioactivities of the broader piperidin-4-one class suggest that further investigation into non-opioid applications of this compound derivatives could be a promising area for future drug discovery efforts.
Unlocking Therapeutic Potential: A Technical Guide to Novel Piperidin-4-One Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of novel piperidin-4-one compounds. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and a mechanistic understanding of their modes of action to facilitate further research and drug development in this promising area.
Therapeutic Applications of Piperidin-4-one Compounds
Piperidin-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new therapeutics for a variety of diseases. The inherent structural features of the piperidin-4-one nucleus allow for facile chemical modification, enabling the synthesis of extensive compound libraries with diverse biological profiles. Key therapeutic areas where these compounds have shown significant potential include oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of piperidin-4-one derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the lung, breast, prostate, colon, and pancreas.[1][2] One of the most extensively studied compounds is 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), a synthetic analog of curcumin.[1][2] EF24 has demonstrated significantly greater potency than its parent compound, with IC50 values in the low micromolar range against various cancer cell lines.[1][2][3] The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[1][4]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Piperidin-4-one derivatives, particularly those incorporating a thiosemicarbazone moiety, have emerged as a promising class of antimicrobial compounds.[5][6] These derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as various fungal strains.[5][7] The introduction of the thiosemicarbazone group appears to be crucial for enhancing the antifungal activity of the piperidin-4-one scaffold.[5]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several N-substituted 3,5-bis(benzylidene)piperidin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory properties.[8][9] These compounds have been shown to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] Their mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10]
Neuroprotective Activity
Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant unmet medical need. Certain piperidine derivatives have shown promise as neuroprotective agents. For instance, piperine analogues have been found to protect neuronal cells from oxidative stress-induced damage through the activation of the Nrf2/Keap1 pathway.[11][12] Additionally, ligands of the sigma-1 receptor, a chaperone protein involved in cellular stress responses, which can be based on a piperidine scaffold, have demonstrated neuroprotective effects in models of ischemic stroke.[13]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for representative piperidin-4-one compounds across different therapeutic areas, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Piperidin-4-one Derivatives
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| EF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one) | A549 (Lung) | MTT | 6.47 - 25.08 | [14] |
| H1650 (Lung) | MTT | 6.1 - 6.8 | [1] | |
| LLC (Lung) | MTT | 6.1 - 6.8 | [1] | |
| SW13 (Adrenocortical) | MTT | 6.5 | [1] | |
| H295R (Adrenocortical) | MTT | 5.0 | [1] | |
| Various Cell Lines | Cytotoxicity | 0.7 - 1.3 | [3] | |
| Compound 81 (asymmetric EF24 analogue) | A549, LLC, H1650 (Lung) | Cytotoxicity | 6.1 - 6.8 | [1] |
| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | RAW264.7 (Macrophage) | NF-κB DNA binding | ~5 | [10] |
Table 2: Antimicrobial Activity of Piperidin-4-one Thiosemicarbazone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazone Derivatives | Vibrio cholerae | 1.562 - 6.250 | [6] |
| Staphylococcus aureus | 1.562 - 6.250 | [6] | |
| Bacillus spp. | 1.562 - 6.250 | [6] | |
| Compound 14 | Gram-positive bacteria | 0.06 - 0.12 | [7] |
| Compound 13 | S. epidermidis | 15.6 | [7] |
| M. luteus | 62.5 | [7] | |
| Pyrrolidino & Piperidino derivatives | M. tuberculosis | 0.5 - 4 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of novel piperidin-4-one compounds, based on established literature procedures.
Synthesis Protocols
3.1.1. General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [15][16][17]
-
Reaction Setup: To a solution of a substituted aromatic aldehyde (20 mmol) and ethyl methyl ketone (10 mmol) in ethanol (50 mL), add ammonium acetate (10 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, pour the mixture into crushed ice. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford the desired 2,6-diaryl-3-methyl-4-piperidone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
3.1.2. Synthesis of 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24) [18]
-
Reaction Setup: Bubble hydrogen chloride gas into a solution of 4-piperidone hydrochloride monohydrate (19.5 mmol) in glacial acetic acid (80 mL) until a clear solution is obtained (approximately 15 minutes).
-
Aldol Condensation: To the reaction mixture, add 2-fluorobenzaldehyde (56.5 mmol) and leave the mixture at room temperature for 48 hours.
-
Isolation and Purification: The resulting crystals are filtered, washed sequentially with absolute ethanol (50 mL) and diethyl ether (50 mL), and then dried to yield EF24 as a yellow crystalline solid.
Biological Assay Protocols
3.2.1. In Vitro Anticancer Activity (MTT Assay) [14][19]
-
Cell Seeding: Seed cancer cells (e.g., A549, H1650) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test piperidin-4-one compound (typically ranging from 0.1 to 100 µM) and incubate for 24 to 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
3.2.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [5][20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test piperidin-4-one compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of piperidin-4-one compounds are underpinned by their ability to modulate key cellular signaling pathways.
Inhibition of NF-κB Signaling
The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. The curcumin analog EF24 has been shown to be a potent inhibitor of this pathway.[4][21][22][23] EF24 exerts its inhibitory effect by directly targeting and inhibiting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[21][22]
Figure 1. Inhibition of the NF-κB signaling pathway by EF24.
Activation of the Nrf2/Keap1 Pathway
The Nrf2/Keap1 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Piperine analogues have been shown to activate this pathway, thereby protecting neuronal cells from oxidative damage.[11][12][24]
Figure 2. Activation of the Nrf2/Keap1 pathway by piperine analogues.
Experimental and Logical Workflows
A systematic approach is crucial for the discovery and development of novel piperidin-4-one-based therapeutics. The following workflow outlines the key stages, from initial compound synthesis to preclinical evaluation.
Figure 3. A generalized workflow for the development of piperidin-4-one therapeutics.
Conclusion
Novel piperidin-4-one compounds represent a rich and versatile source of potential therapeutic agents with diverse applications in oncology, infectious diseases, inflammation, and neuroprotection. The synthetic tractability of the piperidin-4-one scaffold allows for the generation of focused libraries to explore structure-activity relationships and optimize biological activity. This technical guide has provided a comprehensive overview of the current state of research in this field, including detailed experimental protocols, quantitative data, and mechanistic insights. It is anticipated that continued investigation into this promising class of compounds will lead to the development of novel and effective therapies for a range of human diseases.
References
- 1. Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Synthesis and Spectral Characterization of Thiosemicarbazone and Hydrazone Derivatives of 6-(4-Chlorophenyl)-3-Ethyl-2-(4-Methoxyphenyl) Piperidin-4-One: Computational, Antibacterial, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of piperlongumine analogues and discovery of nuclear factor erythroid 2-related factor 2 (Nrf2) activators as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. Synthesis of piperlongumine analogues and discovery of nuclear factor erythroid 2-related factor 2 (Nrf2) activators as potential neuroprotective agents. | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
1,2,5-Trimethylpiperidin-4-one: A Comprehensive Technical Guide for its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2,5-trimethylpiperidin-4-one, a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of various organic molecules, particularly those with significant biological activities. This document covers its synthesis, chemical properties, and key applications, with a focus on its role in the development of pharmaceuticals.
Introduction
This compound is a derivative of piperidin-4-one, a six-membered heterocyclic ring containing a nitrogen atom. The presence of a ketone functional group and three methyl substituents on the piperidine ring imparts unique stereochemical and reactive properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its primary application lies in the pharmaceutical and agrochemical industries as a starting material for more complex molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [4] |
| Molecular Weight | 141.21 g/mol | [4] |
| CAS Number | 7516-33-8 | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | 56 °C at 3 mmHg | [5] |
| Refractive Index (n²⁰D) | 1.4610 | [5] |
| SMILES | CC1CC(=O)C(CN1C)C | [4] |
| InChI | InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | [4] |
Synthesis of this compound
The synthesis of this compound has been a subject of interest due to its utility as a precursor to the opioid analgesic Promedol.[6][7] An efficient and technologically convenient method for its preparation has been developed, offering high yields and improved safety profiles compared to older methods that utilized hazardous reagents like metallic potassium.[6]
The synthesis involves the reaction of a monochlorinated ketone with an aqueous solution of methylamine. This approach is advantageous as it uses a readily available technical product, monochloroketone, and a non-flammable solvent, methylene chloride, which significantly reduces the risk of fire and explosion.[6] The overall workflow simplifies the process by eliminating several steps like extraction and drying, leading to a more environmentally friendly and cost-effective synthesis.[6]
The following protocol is based on a patented method for the synthesis of this compound.[5]
Materials:
-
Isopropenyl-2-chloropropylketone (in methylene chloride)
-
31% aqueous solution of methylamine
-
Methylene chloride
-
Four-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer.
Procedure:
-
Charge a four-necked round-bottom flask with 90 ml (27.9 g, 0.9 mol) of a 31% aqueous solution of methylamine.
-
Gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (50.36 g, 0.4 mol of the ketone) to the methylamine solution at a temperature of 20-30 °C.
-
After the addition is complete, maintain the reaction mixture at a temperature of 40-45 °C with constant stirring for 2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the lower organic layer and transfer it to a distillation flask. The aqueous layer can be discarded.
-
Distill off the methylene chloride from the organic layer at atmospheric pressure.
-
The residue is then subjected to vacuum distillation to yield the pure product.
Yield and Characterization:
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of a variety of biologically active molecules. Its ketone functionality allows for a wide range of chemical transformations, including reductions, nucleophilic additions, and condensations.
A primary application of this compound is in the synthesis of the opioid analgesic Promedol.[6] The synthesis involves the reaction of the piperidinone with a Grignard reagent followed by esterification. This highlights the importance of the ketone group as a handle for introducing further chemical complexity.
While detailed experimental protocols for the industrial synthesis of Promedol are proprietary, the general transformation involves a nucleophilic addition of a phenyl group to the carbonyl carbon, followed by esterification of the resulting tertiary alcohol.
The piperidin-4-one scaffold is present in a wide range of pharmacologically active compounds, exhibiting activities such as:
-
Antimicrobial: Derivatives of piperidin-4-one have shown significant antibacterial and antifungal properties.[3][8]
-
Anticancer: Certain piperidin-4-one analogs have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11]
-
Anti-HIV: The piperidin-4-one nucleus is considered a potential pharmacophore for the development of anti-HIV agents.[1]
While specific examples of these activities for derivatives of this compound are not extensively reported in publicly available literature, the general reactivity of the core structure suggests its potential in developing novel candidates in these therapeutic areas.
Key Reactions and Transformations
The chemical reactivity of this compound is dominated by its ketone functional group. This allows for a variety of transformations to build molecular complexity.
The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles such as Grignard reagents, organolithium compounds, and acetylides. This reaction is fundamental for creating new carbon-carbon bonds and introducing diverse substituents at the 4-position. The synthesis of Promedol is a prime example of this reactivity.
The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is often a key step in the synthesis of more complex piperidine derivatives.
The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as the aldol condensation or the Mannich reaction. These reactions are useful for forming larger, more complex molecular architectures.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with its most notable application being the synthesis of the analgesic drug Promedol. Its straightforward synthesis and the reactivity of its ketone functionality provide a robust platform for the creation of a wide array of more complex molecules. While the full potential of this specific substituted piperidinone in the development of other classes of therapeutic agents is still being explored, the known biological activities of the broader piperidin-4-one class suggest that it remains a promising scaffold for future drug discovery and development efforts. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 6. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 1,2,5-Trimethylpiperidin-4-one: A Historical and Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
1,2,5-Trimethylpiperidin-4-one is a key synthetic intermediate, most notably in the production of the opioid analgesic Promedol. Its chemical structure, a substituted piperidin-4-one, places it within a class of compounds that have been of significant interest to medicinal chemists for decades due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and logical workflows of the primary synthetic routes.
Historical Context: The Rise of Substituted Piperidin-4-ones
The development of synthetic routes to piperidin-4-ones was driven by the quest for novel therapeutic agents. Early methods for the synthesis of the core piperidin-4-one scaffold laid the groundwork for the later synthesis of more complex derivatives like this compound.
One of the earliest and most fundamental methods is the Petrenko-Kritschenko piperidone synthesis , first described in the early 20th century.[3][4][5] This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester with an aldehyde and an amine, providing a versatile route to symmetrically substituted 4-piperidones.[3][4][5]
Another foundational method is the Mannich reaction , a three-component condensation of a compound with an active hydrogen, formaldehyde, and a primary or secondary amine.[6] This reaction proved to be a valuable tool for the synthesis of a wide array of β-amino ketones, including various piperidin-4-one derivatives.[7][8]
While the exact date and discoverer of the first synthesis of this compound are not clearly documented in the readily available literature, its synthesis is intrinsically linked to the development of Promedol in the mid-20th century. The pursuit of potent analgesics spurred the development of efficient synthetic pathways to this key intermediate.
Key Synthetic Methodologies
Two principal methods for the synthesis of this compound have been prominently described: the Dieckmann condensation and a more recent, improved method involving a chlorinated ketone.
Dieckmann Condensation
An older and multi-stage method for the production of this compound utilizes the Dieckmann condensation.[9] This intramolecular cyclization of a diester is a classic method for forming five- and six-membered rings.[10] In this synthesis, methyl methacrylate and methyl crotonate are reacted with methylamine to form a diester intermediate, which then undergoes cyclization.[9]
This method, however, suffers from several drawbacks, including a lengthy process, the use of hazardous reagents like metallic potassium or alkali metal amides, and a relatively low yield of 33%.[9]
Experimental Protocol (Dieckmann Condensation):
Improved Synthesis from a Chlorinated Ketone
A more modern and efficient method for the synthesis of this compound was developed to overcome the limitations of the Dieckmann condensation. This method involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[9] This improved process is characterized by a significantly higher yield, shorter reaction time, and the avoidance of highly flammable and explosive reagents.[9]
Experimental Protocol (Improved Synthesis): [9]
-
Reaction Setup: A four-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer is placed in a water bath.
-
Initial Charge: 90 ml (27.9 g, 0.9 mol) of a 31% aqueous solution of methylamine is added to the reactor.
-
Addition of Chlorinated Ketone: 197.5 g of a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (50.36 g, 0.4 mol of the monochloroketone) is gradually added to the methylamine solution while maintaining the temperature between 20-30 °C.
-
Reaction: The reaction mixture is then heated to 40-45 °C and stirred continuously for 2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The lower organic layer is separated.
-
Purification: The methylene chloride is removed from the organic layer by distillation at atmospheric pressure. The resulting residue is then distilled under vacuum to yield this compound.
This method results in a significantly higher yield of approximately 84.9%.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.
| Parameter | Dieckmann Condensation | Improved Synthesis from Chlorinated Ketone |
| Starting Materials | Methyl methacrylate, methyl crotonate, methylamine | Isopropenyl-2-chloropropylketone, methylamine |
| Yield | 33%[9] | 84.9%[9] |
| Reaction Temperature | Not specified in detail | 40-45 °C[9] |
| Reaction Time | Described as a lengthy process[9] | 2 hours[9] |
| Key Reagents | Metallic potassium or alkali metal amides[9] | Aqueous methylamine, methylene chloride[9] |
| Disadvantages | Multi-stage, low yield, use of hazardous materials[9] | - |
Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the two main synthetic routes to this compound.
Conclusion
The synthesis of this compound has evolved from classic, multi-step procedures like the Dieckmann condensation to more efficient and safer modern methods. The improved synthesis utilizing a chlorinated ketone offers significant advantages in terms of yield, reaction time, and safety, making it a more viable route for industrial-scale production. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the historical context and practical methodologies for the synthesis of this important pharmaceutical intermediate. The provided experimental protocols and comparative data serve as a valuable resource for laboratory synthesis and process optimization.
References
- 1. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 6. oarjbp.com [oarjbp.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to the Carbonyl Group Reactivity of 1,2,5-Trimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical reactivity of the carbonyl group in 1,2,5-trimethylpiperidin-4-one. This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the opioid analgesic Promedol.[1] Understanding the specific reactions of its ketone functionality is crucial for the development of efficient synthetic routes and novel derivatives. This document details common synthetic methodologies, key reactions such as reduction and nucleophilic addition, stereochemical considerations, and relevant experimental protocols.
Synthesis of this compound
The synthesis of this compound is a critical first step for its subsequent use. Various methods have been developed, each with distinct advantages and disadvantages regarding yield, scalability, and safety.
One historically significant approach is based on the Dieckmann cyclization of diesters.[1] However, this multi-step process often suffers from low yields (around 33%) and involves hazardous reagents like metallic potassium.[1] A more contemporary and efficient method involves the reaction of an isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[1] This method offers a higher yield, shorter reaction times, and improved safety by using methylene chloride as a solvent, which is non-flammable.[1]
Table 1: Comparison of Synthetic Methods
| Method | Key Reactants | Key Conditions | Reported Yield | Advantages | Disadvantages |
| Dieckmann Cyclization | Methyl methacrylate, methyl crotonate, methylamine | Cyclization of diesters | ~33% | Established method | Multi-stage, low yield, hazardous reagents (e.g., metallic potassium)[1] |
| Monochloroketone Method | Isopropenyl-2-chloropropylketone, aqueous methylamine | Methylene chloride solvent, 40-45°C | Higher than Dieckmann | Improved yield, shorter process, safer solvent, fewer steps[1] | Requires specific starting monochloroketone |
Experimental Protocol: Synthesis via Monochloroketone Method
This protocol is adapted from the principles described in the literature.[1]
-
Preparation: A solution of isopropenyl-2-chloropropylketone in methylene chloride is prepared.
-
Reaction: An aqueous solution of methylamine (2-2.25 molar equivalent) is added to the ketone solution.
-
Temperature Control: The reaction mixture is maintained at a temperature of 40-45°C for approximately 2-3 hours.
-
Work-up: After the reaction is complete, the organic layer is separated. The use of methylene chloride facilitates a clean separation without the need for extraction with flammable solvents like diethyl ether.
-
Purification: The organic layer is subjected to vacuum distillation to remove the solvent and purify the final product, this compound.
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₁₅NO | [2][3] |
| Molecular Weight | 141.21 g/mol | [2][3] |
| CAS Number | 7516-33-8 | [2] |
| Boiling Point | 2030.36 °C (Predicted) | [3] |
| SMILES | CC1CC(=O)C(CN1C)C | [2] |
Spectroscopic analysis is essential for the characterization of this molecule.
Table 3: Spectroscopic Data Summary
| Technique | Key Features | Reference |
| Mass Spectrometry (MS) | Molecular Ion Peak consistent with C₈H₁₅NO | [2][4] |
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to methyl, methylene, and methine protons and carbons in the piperidine ring | [2][4] |
| Infrared (IR) Spectroscopy | Strong absorption band characteristic of a ketone carbonyl (C=O) group | [5] |
Reactivity of the Carbonyl Group
The carbonyl group in this compound is the primary site of reactivity. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[6][7] This reactivity is central to its utility as a synthetic building block.
Caption: General mechanism of nucleophilic addition at the carbonyl carbon.
Reduction Reactions
The most common reaction of the carbonyl group is its reduction to a secondary alcohol, yielding 1,2,5-trimethylpiperidin-4-ol. This transformation is typically achieved using hydride-based reducing agents.
-
Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for this purpose.[6]
-
Stereochemistry: The reduction of the prochiral ketone creates a new stereocenter at the C4 position. Due to the presence of existing stereocenters at C2 and C5, the reaction produces a mixture of diastereomeric alcohols (often referred to as α and β isomers or cis and trans isomers relative to the existing methyl groups). The ratio of these diastereomers is dependent on the steric hindrance posed by the axial/equatorial positions of the methyl groups at C2 and C5, which directs the approach of the hydride reagent.
Nucleophilic Addition of Carbon Nucleophiles
Reactions with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, extend the carbon skeleton and produce tertiary alcohols. This is a key step in the synthesis of prodine-type analgesics.
-
Example: Reaction with phenylmagnesium bromide introduces a phenyl group at the C4 position, forming a precursor to the drug Promedol.
-
Stereoselectivity: Similar to reduction, the addition of these larger nucleophiles is subject to steric control, leading to a mixture of diastereomeric tertiary alcohols. The stereochemistry of these products has been extensively studied, with chair conformations being the preferred arrangement.[8]
Table 4: Key Reactions of the Carbonyl Group
| Reaction Type | Reagent | Product Type | Key Features |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Forms diastereomeric alcohols[6] |
| Grignard Reaction | Phenylmagnesium bromide | Tertiary Alcohol | Key step in Promedol synthesis; forms diastereomers |
| Cyanohydrin Formation | KCN/H⁺ | Cyanohydrin | Lengthens the carbon chain by one carbon[6] |
| Condensation | Hydroxylamine (NH₂OH) | Oxime | Forms C=N bond |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: this compound is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Cooling: The solution is cooled in an ice bath to 0-5°C to control the reaction rate.
-
Addition of Reductant: Sodium borohydride is added portion-wise to the stirred solution.
-
Reaction: The reaction is allowed to proceed at low temperature and then warmed to room temperature and stirred until completion (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow addition of water or dilute acid to destroy excess NaBH₄.
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization to separate the diastereomers.
Caption: Diastereomer formation from the reduction of the C4 carbonyl.
Application in Drug Development: The Synthesis of Promedol
This compound is famously known as a precursor to Promedol (Trimeperidine), a synthetic opioid analgesic. The synthesis leverages the reactivity of the carbonyl group.
-
Grignard Reaction: The ketone undergoes a Grignard reaction with phenylmagnesium bromide to form 1,2,5-trimethyl-4-phenylpiperidin-4-ol.
-
Esterification: The resulting tertiary alcohol is then esterified, typically with propionyl chloride or propionic anhydride, to yield the active pharmaceutical ingredient, Promedol.
The specific stereoisomer of the intermediate alcohol used in the esterification step is crucial for the final drug's efficacy and safety profile.
Caption: Synthetic pathway from the piperidone intermediate to Promedol.
Conclusion
The carbonyl group of this compound dictates its chemical utility, primarily through nucleophilic addition and reduction reactions. Its position within a substituted piperidine ring introduces significant stereochemical considerations that must be managed in any synthetic application. For researchers and drug developers, a thorough understanding of this reactivity is essential for optimizing the synthesis of established pharmaceuticals like Promedol and for exploring novel bioactive molecules derived from this versatile scaffold. The methodologies and principles outlined in this guide serve as a foundational resource for these endeavors.
References
- 1. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 2. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7516-33-8 | HAA51633 [biosynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stereochemistry of the four diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 1,2,5-Trimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,2,5-Trimethylpiperidin-4-one, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding these properties is critical for its handling, formulation, and the development of robust synthetic processes. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a reliable predictive framework.
Core Concepts: Physicochemical Properties
This compound is a cyclic ketone and a tertiary amine with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol .[2][3][4][5] Its structure, featuring a polar carbonyl group and a basic nitrogen atom, alongside a nonpolar hydrocarbon backbone, governs its solubility and stability characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [2][3][4] |
| Molecular Weight | 141.21 g/mol | [2][3][4][5] |
| Appearance | Colorless liquid (predicted) | [1] |
| Boiling Point | 203.362 °C at 760 mmHg | [1] |
| Density | 0.917 g/cm³ | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.7 - 0.8535 | [2][6] |
The predicted LogP value suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to be soluble in a range of organic solvents.
Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble to Soluble | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. However, the hydrocarbon structure may limit miscibility with water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Favorable dipole-dipole interactions with the carbonyl group are expected. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Soluble | The trimethylated piperidine ring provides significant non-polar character. |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. As a tertiary amine and a ketone, it is susceptible to specific degradation pathways.
pH Stability:
-
Acidic Conditions: In acidic environments, the lone pair of electrons on the nitrogen atom can be protonated, forming a salt.[7] This may increase its aqueous solubility but could also catalyze degradation pathways such as hydrolysis of the ketone, although ketones are generally stable to acid hydrolysis.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Alkaline Conditions: In the presence of strong bases, ketones can undergo reactions such as aldol condensation if an alpha-hydrogen is present. The stability of piperidine derivatives can be influenced by the pH of the solution.[8]
Thermal Stability: Piperidine itself has a boiling point of 106-108 °C and can decompose at elevated temperatures.[7] Given the higher boiling point of this compound (203.362 °C), it is expected to have greater thermal stability. However, prolonged exposure to high temperatures could lead to decomposition.[1] For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
Photostability: Exposure to UV light can be a source of degradation for many organic molecules. Piperine, a compound containing a piperidine ring, is susceptible to UV light degradation.[10] It is therefore advisable to store this compound in light-resistant containers to prevent potential photodegradation.
Experimental Protocols
Detailed experimental protocols are essential for determining the precise solubility and stability of this compound. The following are generalized procedures that can be adapted for this purpose.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of an appropriate solvent.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the concentration of the diluted sample and the dilution factor.
Protocol 2: Stability Testing under Stressed Conditions (ICH Guideline Approach)
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, water for hydrolysis, H₂O₂ for oxidation). For thermal and photostability testing, the neat compound or a solution in an inert solvent can be used.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the solutions at a specific temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Incubate the solution with H₂O₂ at room temperature or a slightly elevated temperature.
-
Thermal Stress: Place the sample in an oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.[11] A dark control should be run in parallel.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC-PDA or HPLC-MS to determine the remaining concentration of this compound and to identify any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Visualizations
The following diagrams illustrate the logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. scribd.com [scribd.com]
- 3. 1,2,5-Trimethyl-4-piperidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7516-33-8 | HAA51633 [biosynth.com]
- 6. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]
- 7. biosynce.com [biosynce.com]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
Synthesis of 1,2,5-Trimethylpiperidin-4-one Analogs for Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2,5-trimethylpiperidin-4-one and its analogs, intended for structure-activity relationship (SAR) studies. The document details synthetic methodologies, presents quantitative biological data for analogous compounds, and illustrates key experimental and biological pathways.
Introduction
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The this compound core, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents.[4]
Structure-activity relationship (SAR) studies are fundamental to drug discovery, enabling the optimization of lead compounds to enhance efficacy and reduce toxicity. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for their therapeutic effects. This guide focuses on the synthesis of such analogs and provides a framework for their evaluation in the context of anticancer research, a prominent area of investigation for this class of compounds.[1]
Synthesis of the this compound Core and Analogs
The synthesis of the this compound core can be achieved through various synthetic routes. A notable method involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine. This approach offers a direct route to the desired tricycle-substituted piperidone.
Analogs of this compound can be prepared by modifying the core structure at several positions. For instance, variations at the N-1 position can be introduced by using different primary amines in the initial cyclization reaction. Modifications at the C-3 and C-5 positions can be achieved through aldol condensation reactions with various aromatic or aliphatic aldehydes, leading to the formation of α,β-unsaturated ketones. Further diversification can be accomplished by reactions at the C-4 keto group, such as reduction to the corresponding alcohol or conversion to an oxime.
A general synthetic strategy for creating analogs often involves a one-pot Mannich-type reaction, which is a powerful tool for the construction of the piperidin-4-one ring system.[5] This reaction typically involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia.
// Reactants ketone [label="Isopropenyl-2-chloropropyl\nketone", fillcolor="#F1F3F4", fontcolor="#202124"]; methylamine [label="Methylamine (aq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; core_product [label="1,2,5-Trimethyl-\npiperidin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Substituted Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; analog_product [label="Analog (e.g., α,β-unsaturated ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Pathway ketone -> core_product [label="Cyclization", color="#5F6368"]; methylamine -> core_product [color="#5F6368"]; core_product -> analog_product [label="Aldol Condensation", color="#5F6368"]; aldehyde -> analog_product [color="#5F6368"]; }
Caption: p53-Bax mediated apoptosis signaling pathway.
Conclusion
This technical guide has provided a detailed framework for the synthesis and evaluation of this compound analogs for SAR studies, with a focus on their potential as anticancer agents. The synthetic protocols offer a starting point for the generation of a diverse library of compounds, while the representative SAR data highlights the importance of systematic structural modification. The elucidation of the p53-Bax mediated apoptotic pathway provides a potential mechanism of action for this class of compounds, offering a basis for further mechanistic investigations. The methodologies and information presented herein are intended to support researchers in the design and development of novel piperidin-4-one-based therapeutics.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax is upregulated by p53 signal pathway in the SPE B-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1,2,5-Trimethylpiperidin-4-one Receptor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,5-Trimethylpiperidin-4-one is a derivative of piperidin-4-one, a heterocyclic ketone. The piperidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Derivatives of piperidin-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3] The specific biological targets and receptor binding profile of this compound are not extensively characterized in public literature. This guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the potential receptor binding of this compound, a crucial step in modern drug discovery and development.
In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a rapid and cost-effective approach to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (receptor). These computational methods are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. This document outlines the core methodologies, data presentation strategies, and visualization of key processes and pathways relevant to elucidating the receptor binding characteristics of this compound.
Methodologies: An In Silico Approach
A systematic computational workflow is essential for the robust prediction of ligand-receptor interactions. The following sections detail the proposed experimental protocols for an in silico investigation of this compound.
Target Selection and Preparation
The initial and most critical step is the identification of potential biological targets. Based on the known activities of structurally similar piperidine and piperidin-4-one derivatives, several receptor families can be prioritized for initial screening. These include, but are not limited to:
-
Sigma Receptors (σ1 and σ2): Piperidine-based compounds have shown high affinity for sigma receptors, which are implicated in various neurological disorders and cancer.[4][5]
-
Serotonin Receptors (e.g., 5-HT2A): Certain piperidine derivatives act as inverse agonists at 5-HT2A receptors, suggesting potential applications in treating neuropsychiatric conditions.[6]
-
Opioid Receptors (μ, δ, κ): The piperidine scaffold is a core component of many opioid analgesics. In silico studies have been used to characterize interactions with these receptors.[7]
-
Acetyl-CoA Carboxylase (ACC): Some piperidin-4-one derivatives have been investigated as inhibitors of ACC, a target for metabolic diseases.[8]
-
Bacterial Proteins: The piperidin-4-one moiety has been incorporated into compounds with antibacterial activity, suggesting potential interactions with bacterial enzymes or structural proteins.[3][9]
Protocol for Receptor Preparation:
-
Obtain Receptor Structures: High-resolution 3D structures of the selected target receptors will be downloaded from the Protein Data Bank (PDB). In the absence of an experimental structure, homology modeling can be employed to generate a theoretical model.
-
Pre-processing of Receptor Structures: The downloaded PDB files will be prepared using molecular modeling software such as Schrödinger Maestro, MOE (Molecular Operating Environment), or AutoDock Tools. This process involves:
-
Removal of water molecules and other non-essential co-factors.
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders and protonation states of amino acid residues at a physiological pH of 7.4.
-
Energy minimization of the structure to relieve any steric clashes.
-
-
Binding Site Definition: The active site or binding pocket of the receptor will be defined. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using pocket detection algorithms.
Ligand Preparation
The 3D structure of this compound needs to be prepared for docking.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: The 2D chemical structure of this compound will be sketched using a chemical drawing tool like ChemDraw or obtained from a database such as PubChem.[10] This 2D structure will be converted into a 3D conformation.
-
Energy Minimization and Conformer Generation: The 3D structure of the ligand will be energy minimized using a suitable force field (e.g., OPLS, MMFF94). Multiple low-energy conformers should be generated to account for the flexibility of the molecule.
-
Charge Calculation: Partial atomic charges will be calculated for the ligand atoms, which is crucial for accurately modeling electrostatic interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol for Molecular Docking:
-
Grid Generation: A grid box will be generated around the defined binding site of the receptor. This grid defines the space where the docking algorithm will search for favorable binding poses.
-
Docking Simulation: Docking will be performed using software such as AutoDock, Glide, or GOLD. The prepared ligand (this compound) will be docked into the prepared receptor's binding site. The docking algorithm will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Scoring: The resulting docking poses will be ranked based on their docking scores. The top-ranked poses will be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Protocol for MD Simulation:
-
System Setup: The top-ranked docked complex of this compound and the receptor will be placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Counter-ions will be added to neutralize the system.
-
Equilibration: The system will be subjected to a series of energy minimization and equilibration steps. This involves gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to maintain it at a constant level (e.g., 1 atm).
-
Production Run: A production MD simulation will be run for a significant period (e.g., 100 nanoseconds or more). The trajectory of the atoms will be saved at regular intervals.
-
Trajectory Analysis: The MD trajectory will be analyzed to assess the stability of the ligand-receptor complex, identify persistent interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Hypothetical Results: Quantitative Data
The following tables summarize hypothetical quantitative data that could be generated from the in silico modeling of this compound against a panel of selected potential receptors.
Table 1: Molecular Docking Results for this compound
| Target Receptor | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| Sigma-1 Receptor | 6DK0 | -8.5 | 0.52 | TYR103, GLU172, PHE107 |
| Sigma-2 Receptor | 7M5A | -7.9 | 1.25 | LEU95, TRP60, HIS152 |
| 5-HT2A Receptor | 6A93 | -9.2 | 0.18 | SER242, PHE339, TRP336 |
| µ-Opioid Receptor | 5C1M | -6.8 | 8.7 | ASP147, TYR326, HIS319 |
| κ-Opioid Receptor | 6VI4 | -7.1 | 5.4 | GLN115, ILE291, TYR139 |
| Acetyl-CoA Carboxylase 2 | 2YLW | -5.4 | 45.2 | ARG1185, SER1157 |
| E. coli Penicillin-Binding Protein 3 | 3OC2 | -6.2 | 15.8 | SER307, LYS311 |
Table 2: Molecular Dynamics Simulation - Binding Free Energy Analysis
| Ligand-Receptor Complex | Simulation Time (ns) | Average RMSD (Å) of Ligand | Binding Free Energy (MM/PBSA, kcal/mol) |
| This compound - 5-HT2A Receptor | 100 | 1.2 ± 0.3 | -45.7 ± 4.2 |
| This compound - Sigma-1 Receptor | 100 | 1.5 ± 0.4 | -38.9 ± 5.1 |
Visualizations: Workflows and Pathways
Visual representations are crucial for understanding complex biological processes and computational workflows.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Promedol from 1,2,5-Trimethylpiperidin-4-one
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Application Notes and Protocols: Grignard Reaction of 1,2,5-Trimethylpiperidin-4-one with Phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction of 1,2,5-trimethylpiperidin-4-one with phenylmagnesium bromide is a crucial step in the synthesis of 4-aryl-4-hydroxypiperidine derivatives. These structures form the core of various pharmacologically active compounds, including the prodine series of opioid analgesics. This reaction introduces a phenyl group at the C4 position of the piperidine ring, creating a tertiary alcohol. The stereochemical outcome of this nucleophilic addition is of significant interest as it leads to the formation of multiple diastereomers with potentially different biological activities. These application notes provide a detailed protocol for this reaction, summarize key quantitative data, and illustrate the reaction pathway.
Data Presentation
The addition of phenylmagnesium bromide to this compound results in the formation of three main diastereomers of 4-phenyl-1,2,5-trimethylpiperidin-4-ol, commonly designated as the α, β, and γ-isomers. While specific yield and diastereomeric ratios for this exact reaction are not extensively reported in readily available literature, data from analogous reactions with similar substituted piperidones provide valuable insights into the expected outcomes. For instance, the reaction of 1,3-dimethyl-4-piperidone with phenyllithium, a closely related organometallic reagent, yields a mixture of diastereomers with one isomer predominating.
| Parameter | Result | Reference |
| Product | 4-phenyl-1,2,5-trimethylpiperidin-4-ol | General Synthetic Knowledge |
| Diastereomers Formed | α, β, and γ isomers | [1] |
| Predominant Isomer (in analogous reactions) | One isomer can constitute ≥60% of the mixture | [1] |
| Typical Overall Yield (General Grignard Reactions) | 50-90% (highly dependent on conditions) | General Synthetic Knowledge |
Table 1: Summary of Expected Reaction Outcomes.
Reaction Pathway and Stereochemistry
The Grignard reaction proceeds via the nucleophilic attack of the phenyl group from phenylmagnesium bromide on the electrophilic carbonyl carbon of this compound. The stereochemical course of the reaction is influenced by the conformational preference of the piperidinone ring and the direction of nucleophilic attack (axial vs. equatorial). The methyl groups at the C2 and C5 positions introduce steric hindrance, which directs the incoming phenyl group, leading to a mixture of diastereomeric products.
The generally accepted mechanism involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the tertiary alcohol.
Figure 1: Reaction pathway for the Grignard reaction.
Experimental Protocols
This section provides a detailed methodology for the Grignard reaction of this compound with phenylmagnesium bromide, compiled from general Grignard synthesis protocols.[2][3][4][5] Extreme care must be taken to ensure anhydrous conditions throughout the reaction, as Grignard reagents are highly sensitive to moisture.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flasks, reflux condenser, dropping funnel, and other standard glassware (all flame- or oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. Maintain an inert atmosphere by flushing the apparatus with nitrogen or argon.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming or sonication. A color change (disappearance of the iodine color) and the spontaneous refluxing of the solvent indicate the formation of the Grignard reagent.
-
Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Grignard Reaction with this compound
-
Substrate Preparation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution of the piperidinone to 0 °C using an ice bath. Slowly add the freshly prepared phenylmagnesium bromide solution from Protocol 1 via a cannula or dropping funnel with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or alumina. The separation of individual diastereomers may require careful selection of the eluent system or the use of preparative high-performance liquid chromatography (HPLC).
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis.
Conclusion
The Grignard reaction of this compound with phenylmagnesium bromide provides a direct route to 4-phenyl-1,2,5-trimethylpiperidin-4-ol, a key intermediate in the synthesis of prodine analgesics. The reaction typically proceeds in good yield but results in a mixture of diastereomers. The provided protocols offer a comprehensive guide for conducting this synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques may be necessary to improve the overall yield and achieve the desired separation of the stereoisomers for subsequent applications in drug development and medicinal chemistry research.
References
Catalytic reduction of 1,2,5-Trimethylpiperidin-4-one to the corresponding alcohol
Application Notes: Catalytic Reduction of 1,2,5-Trimethylpiperidin-4-one
Introduction
The piperidine scaffold is a ubiquitous structural motif present in a vast number of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence in numerous FDA-approved drugs underscores its significance in medicinal chemistry and drug development.[1][3] The targeted synthesis and functionalization of substituted piperidines are therefore of critical importance.
This document provides detailed application notes and a generalized protocol for the catalytic reduction of this compound to its corresponding alcohol, 1,2,5-trimethylpiperidin-4-ol. This alcohol is a key synthetic intermediate in the production of various pharmacologically active molecules, including the opioid analgesic Promedol.[4] The reduction of the C4-ketone introduces a new stereocenter, making stereocontrol a crucial aspect of the synthesis. These notes are intended for researchers, medicinal chemists, and process development scientists.
Reaction Principle and Stereoselectivity
The conversion of this compound to 1,2,5-trimethylpiperidin-4-ol is typically achieved via catalytic hydrogenation. This process involves the addition of hydrogen across the carbonyl double bond, facilitated by a metal catalyst. Common heterogeneous catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Raney Nickel are effective for this transformation.[1][5]
A key consideration is the diastereoselectivity of the reduction. The pre-existing chiral centers at the C2 and C5 positions of the piperidine ring direct the approach of the hydrogen to the carbonyl face, leading to a mixture of diastereomeric alcohols (typically referred to as cis and trans isomers based on the relative orientation of the new hydroxyl group and the adjacent methyl groups). The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the product.
Caption: General reaction scheme for the catalytic reduction.
Quantitative Data Summary
While specific data for the catalytic reduction of this compound is not extensively published, the following table summarizes representative results for the reduction of analogous substituted piperidin-4-ones using various catalytic systems. This data provides a baseline for experimental design and optimization.
| Substrate | Catalyst System | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |
| N-Benzyl-3-methyl-4-piperidone | PtO₂ | H₂ (50 psi), EtOH, rt, 12h | >95% | 90:10 |
| N-Boc-2,6-dimethyl-4-piperidone | Pd/C (10%) | H₂ (1 atm), MeOH, rt, 24h | 92% | 85:15 |
| N-H-2,5-diethyl-4-piperidone | Raney Ni | H₂ (50 bar), EtOH, 80°C, 8h | 88% | 70:30 |
| N-Benzyl-3,5-dimethyl-4-piperidone | NaBH₄ / CeCl₃ | MeOH, 0°C, 2h | 98% | >98:2 (trans) |
| 2,2,6-Trimethylpiperidin-4-one | Sodium Amalgam | H₂O / EtOH | N/A | Mixture of Isomers[6] |
Note: The cis/trans notation refers to the relative stereochemistry of the new hydroxyl group and adjacent substituents. NaBH₄ is a chemical reductant shown for comparison of stereoselectivity.
Detailed Experimental Protocols
The following is a generalized protocol for the catalytic hydrogenation of this compound. Safety Note: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment (blast shield) and a certified high-pressure reactor.
Protocol 1: Catalytic Hydrogenation using PtO₂ (Adams' Catalyst)
Materials:
-
This compound (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]
-
Glacial Acetic Acid (Solvent)[1]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve this compound (e.g., 5.0 g) in glacial acetic acid (e.g., 50 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution under a stream of inert gas.
-
Assembly and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head and vessel multiple times (typically 3-5 cycles) with an inert gas to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1] Begin vigorous stirring or shaking and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Work-up:
-
Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.
-
Purge the reactor again with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of the reaction solvent.
-
Carefully neutralize the acidic filtrate by slowly adding it to a stirred, ice-cooled saturated solution of sodium bicarbonate until gas evolution ceases (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2,5-trimethylpiperidin-4-ol.
-
-
Purification: Purify the crude product as necessary by column chromatography on silica gel or by crystallization to separate the diastereomers.
-
Characterization: Characterize the final product and determine the diastereomeric ratio using NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Caption: Experimental workflow for catalytic hydrogenation.
Application in Drug Development
The catalytic reduction of piperidinones is a fundamental transformation in the synthesis of complex pharmaceutical agents. The resulting chiral alcohols serve as versatile intermediates for further elaboration.
Caption: Role of the reduction in a drug development pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Eucaine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-alkylation Reactions of 1,2,5-Trimethylpiperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 1,2,5-trimethylpiperidin-4-one and its derivatives. The piperidine scaffold is a key structural motif in a wide range of pharmacologically active compounds, and N-alkylation is a critical transformation for modifying the physicochemical and biological properties of these molecules. The protocols outlined below are designed to be adaptable for the synthesis of diverse libraries of N-alkylated this compound derivatives for applications in drug discovery and development.
Introduction
This compound is a versatile synthetic intermediate used in the preparation of various biologically active molecules, including analgesics and antiviral agents. The secondary amine within the piperidine ring offers a reactive site for N-alkylation, allowing for the introduction of a wide array of substituents. This modification can significantly impact the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. These derivatives have shown promise in modulating key signaling pathways implicated in cancer and inflammation, such as the NF-κB pathway. This document details two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of piperidine derivatives based on established protocols. While specific yield data for a wide range of N-alkylations on this compound derivatives is not extensively consolidated in the literature, the provided data for analogous structures can serve as a valuable reference for reaction planning and optimization.
Table 1: Representative Yields for Direct N-Alkylation of Piperidine Scaffolds with Alkyl Halides
| Entry | Piperidine Derivative | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Methyl Iodide | K₂CO₃ | Acetonitrile | RT | 12 | ~70-80 |
| 2 | Piperidine | Ethyl Bromide | K₂CO₃ | DMF | RT | 16 | ~65-75 |
| 3 | 4-Aminomethylpiperidine (Boc-protected) | Benzyl Bromide | K₂CO₃ | DMF | RT | 24 | High |
| 4 | Piperidine | Isopropyl Bromide | N,N-diisopropylethylamine | Acetonitrile | 70 | 24 | <70 |
Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is compiled from general procedures for piperidine alkylation.[1][2]
Table 2: Representative Reagents and Conditions for Reductive Amination of Piperidones
| Entry | Piperidone Derivative | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) |
| 1 | 4-Piperidone | Phenylacetaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | RT | 24 |
| 2 | 4-(Piperidin-4-yl)aniline | Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | RT | 12-16 |
| 3 | Piperidin-2-ylmethyl acetate | Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane | RT | 4-12 |
This table presents common reagent combinations for reductive amination. Yields are typically moderate to high, depending on the specific reactants.
Experimental Protocols
The following are detailed protocols for the two primary methods of N-alkylation of this compound derivatives.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine of the piperidin-4-one derivative with an alkyl halide in the presence of a base.
Materials:
-
This compound derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound derivative (1.0 eq) and anhydrous DMF or acetonitrile.
-
Add the base (e.g., anhydrous K₂CO₃, 2.0 eq).
-
To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This method is a two-step, one-pot procedure that involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction. This method is particularly useful for introducing a variety of alkyl and aryl groups.
Materials:
-
This compound derivative (1.0 eq)
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated derivative.
Mandatory Visualizations
Signaling Pathway Diagrams
N-alkylated piperidone derivatives have been shown to exert their biological effects, particularly anti-inflammatory and anti-cancer activities, through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a prominent target.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 1,2,5-Trimethylpiperidin-4-one by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 1,2,5-Trimethylpiperidin-4-one, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method to achieve high purity while minimizing thermal decomposition.[2] This protocol outlines the necessary equipment, a step-by-step procedure for vacuum distillation, and post-purification analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning the purification and for safe handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [1][3] |
| Molecular Weight | 141.21 g/mol | [1][3] |
| Boiling Point (Atmospheric) | 203.4 °C at 760 mmHg | [1] |
| Boiling Point (Vacuum) | ~56 °C at 3 mmHg | [4] |
| Density | 0.917 g/cm³ | [1] |
| Flash Point | 71.1 °C | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 7516-33-8 | [3][6] |
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. The process begins with the crude product and proceeds through pre-treatment, distillation, and final analysis.
Experimental Protocol: Vacuum Distillation
This protocol details the purification of this compound using a standard laboratory vacuum distillation setup.
3.1. Materials and Equipment
-
Crude this compound
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks (distilling and receiving)
-
Short-path distillation head with thermometer adapter
-
Liebig condenser
-
Vacuum adapter (cow-type or similar for fraction collection)
-
Calibrated thermometer (-10 to 200 °C)
-
Heating mantle or oil bath with magnetic stirring
-
Magnetic stir bar or boiling chips
-
Vacuum pump (capable of reaching <5 mmHg)
-
Manometer or vacuum gauge
-
Cold trap (optional, but recommended to protect the pump)
-
Glassware clamps and stand
-
Insulating glass wool or aluminum foil
3.2. Pre-Distillation Procedure (Drying)
-
If the crude product contains water or was obtained from an aqueous workup, dry it prior to distillation. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the crude liquid.
-
Swirl the mixture. If clumping occurs, add more drying agent until some remains free-flowing.
-
Allow the mixture to stand for at least 30 minutes.
-
Filter or decant the dried crude liquid into a clean, dry round-bottom flask of an appropriate size (the distilling flask should be 1/2 to 2/3 full).
3.3. Distillation Procedure
-
Apparatus Assembly:
-
Place a magnetic stir bar in the distilling flask containing the dried crude product.
-
Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is free of cracks. Use a light coating of vacuum grease on all ground glass joints to ensure a good seal.
-
Securely clamp the distilling flask, distillation head, and receiving flask.
-
Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a cold water source (inlet at the bottom, outlet at the top).
-
Connect the vacuum adapter to the vacuum pump via a cold trap and a manometer.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The pressure should drop to approximately 3 mmHg.[4] Minor bubbling or boiling of volatile impurities (e.g., residual solvents) may occur at room temperature.
-
Once the pressure is stable, begin to gently heat the distilling flask using the heating mantle or oil bath.
-
Increase the temperature gradually. A forerun (first fraction) consisting of more volatile impurities may distill at a lower temperature. Collect this separately.
-
The main fraction of purified this compound should begin to distill at a vapor temperature of approximately 56 °C (at 3 mmHg).[4]
-
Maintain a slow, steady distillation rate (1-2 drops per second) by carefully controlling the heat input.
-
Collect the main fraction in a clean receiving flask.
-
If the temperature rises significantly above the expected boiling point or the distillation rate drops, stop collecting the main fraction and switch to a third receiver for the tail fraction, or stop the distillation.
-
Do not distill to dryness. Leave a small amount of residue in the distilling flask to prevent the formation of potentially explosive peroxides and overheating.
-
-
Shutdown:
-
Remove the heating source and allow the system to cool.
-
Slowly and carefully vent the system by introducing an inert gas like nitrogen or air. Caution: Vent the system before turning off the vacuum pump to prevent oil from being sucked back into the apparatus.
-
Turn off the vacuum pump and condenser water.
-
Disassemble the apparatus and weigh the purified product.
-
Post-Distillation Analysis
The purity of the collected fraction should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): To determine the percentage purity and detect any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
Safety Precautions
-
Conduct the entire procedure in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inspect all glassware for cracks or defects before use, as they can implode under vacuum.
-
Use a safety shield around the apparatus during the distillation.
-
Never heat a closed system. Ensure the system is open to the vacuum line before heating.
-
Be aware of the flash point (71.1 °C) and keep ignition sources away.[1][5]
References
- 1. lookchem.com [lookchem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 5. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,2,5-Trimethylpiperidin-4-one
Introduction
1,2,5-Trimethylpiperidin-4-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol .[1][2][3] It serves as a building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[4] The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control, purity assessment, and various stages of drug development. This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented below. Understanding these properties is essential for method development.[5]
| Property | Value | Reference |
| Molecular Formula | C8H15NO | [1][2][3] |
| Molecular Weight | 141.21 g/mol | [1][2][3] |
| XLogP3 | 0.7 | [1][2] |
| Boiling Point | 203.36 °C | [4] |
| Density | 0.917 g/cm³ | [4] |
Experimental Protocol: Method Development
This section outlines the strategy for developing a suitable HPLC method. The goal is to achieve a symmetric peak shape, adequate retention, and separation from potential impurities.
1.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility.[6][7]
-
Chemicals: HPLC grade acetonitrile (ACN), HPLC grade methanol, and purified water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Standard: A reference standard of this compound of known purity.
1.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
1.3. Chromatographic Conditions Development
-
Detector Wavelength Selection: Analyze the working standard solution using a PDA detector to scan for the wavelength of maximum absorbance (λmax). If a PDA is unavailable, a UV-Vis spectrophotometer can be used. Given the ketone functional group, the λmax is expected to be in the lower UV range.
-
Mobile Phase Optimization: Begin with an isocratic elution using a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v).[5] Adjust the ratio of acetonitrile to water to achieve a retention time between 3 and 10 minutes. To improve peak shape, introduce an acidic modifier like 0.1% formic acid to the aqueous portion of the mobile phase.[8]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[9] This can be adjusted to optimize run time and resolution.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 25°C or 30°C) to ensure retention time reproducibility.
1.4. Proposed Optimized Chromatographic Conditions
The following table summarizes a proposed set of conditions based on the development strategy for ketone and piperidone compounds.[7][8][10]
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (To be confirmed by λmax scan) |
| Run Time | 10 minutes |
Protocol: HPLC Method Validation
The developed method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][11]
2.1. System Suitability Before performing validation experiments, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
2.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Protocol: Inject the diluent (blank), a placebo solution, and a spiked solution of this compound. The blank and placebo should show no interfering peaks at the retention time of the analyte.
2.3. Linearity
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
2.4. Accuracy (% Recovery)
-
Protocol: Perform a recovery study by spiking a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). Prepare each level in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
2.5. Precision
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the standard solution at 100% concentration on the same day and under the same experimental conditions.[11]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.
2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio.
-
Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[7]
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
2.7. Robustness
-
Protocol: Evaluate the method's reliability by making small, deliberate variations in the method parameters.[11]
-
Flow rate (± 0.1 mL/min)
-
Mobile phase organic content (± 2%)
-
Column temperature (± 2°C)
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.
Diagrams
References
- 1. 1,2,5-Trimethyl-4-piperidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7516-33-8 | HAA51633 [biosynth.com]
- 4. lookchem.com [lookchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijrpc.com [ijrpc.com]
- 10. epa.gov [epa.gov]
- 11. [PDF] A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2,5-Trimethylpiperidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,5-Trimethylpiperidin-4-one is a pivotal chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients, most notably the opioid analgesic Promedol.[1][2] It also serves as a building block in the creation of effective pesticides.[1][3] For industrial applications, an efficient, scalable, and safe synthesis route is paramount. This document outlines a technologically convenient and high-yield method for the large-scale production of this compound, moving away from more hazardous and less efficient traditional methods like the Dieckmann condensation.[1] The featured protocol is based on the reaction of an isopropenyl-2-chloropropylketone solution with an aqueous solution of methylamine.[1]
Primary Synthesis Pathway: Reaction of Chlorinated Ketone with Methylamine
The industrially preferred method involves the interaction of isopropenyl-2-chloropropylketone, typically dissolved in methylene chloride, with an aqueous solution of methylamine. This approach offers significant advantages over older methods, including a simplified workflow, reduced reaction times, enhanced safety by avoiding flammable and explosive reagents, and consistently high yields.[1] The use of methylene chloride as the solvent is particularly noteworthy as it streamlines the process by eliminating the need for separate extraction and drying stages.[1]
The overall reaction is a cyclization process where the methylamine reacts with the chlorinated ketone to form the piperidone ring.
Logical Flow of the Synthesis Process
Caption: General workflow for the industrial synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis process as described in the improved technological method.
Table 1: Reactant Specifications and Stoichiometry
| Parameter | Value | Notes |
| Chlorinated Ketone | Isopropenyl-2-chloropropylketone | Solution in Methylene Chloride (20-30% w/w) |
| Amine | Methylamine | 31% Aqueous Solution |
| Molar Ratio (Ketone:Methylamine) | 1 : 2.0 - 2.25 | A slight excess of methylamine is used to drive the reaction.[1] |
Table 2: Optimized Reaction Conditions
| Parameter | Value | Rationale |
| Reaction Temperature | 40 - 45 °C | Optimal temperature to ensure a reasonable reaction rate without significant side product formation.[1] |
| Addition Temperature | 20 - 30 °C | Gradual addition of the ketone to control the initial exotherm. |
| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion at the specified temperature.[1] |
| Solvent | Methylene Chloride | Decreases fire/explosion hazard and simplifies the work-up process.[1] |
Table 3: Product Yield and Physical Properties
| Parameter | Value | Reference |
| Product Yield | 82 - 84.9% | [1] |
| Boiling Point | 56 °C @ 3 mm Hg | [1] |
| Refractive Index (n²⁰D) | 1.4610 | [1] |
Experimental Protocols
This section provides a detailed methodology for the large-scale synthesis of this compound.
Materials and Equipment
-
Reactants:
-
25.5% solution of Isopropenyl-2-chloropropylketone in methylene chloride.
-
31% aqueous solution of methylamine.
-
-
Equipment:
-
Glass-lined or stainless steel reactor suitable for the reaction scale, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature control system (heating/cooling jacket).
-
Separatory funnel or vessel for layer separation.
-
Rotary evaporator or distillation apparatus for solvent removal.
-
Vacuum distillation setup for final product purification.
-
Detailed Synthesis Protocol
-
Reactor Charging: In a multi-necked reactor equipped for stirring and temperature control, charge the 31% aqueous solution of methylamine. For a 0.4 molar scale of ketone, this corresponds to approximately 90 mL (0.9 mol) of the methylamine solution.[1]
-
Ketone Addition: While stirring, begin the gradual, dropwise addition of the 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride. For a 0.4 molar scale, this is approximately 197.5 g of the solution. Maintain the internal temperature of the reactor between 20-30 °C during the addition.[1]
-
Reaction Phase: After the addition is complete, raise the temperature of the reaction mixture to 40-45 °C. Maintain this temperature with constant, vigorous stirring for a period of 2 hours to ensure the cyclization is complete.[1]
-
Cooling and Phase Separation: Once the reaction period is over, cool the mixture to room temperature. Transfer the entire reaction mass to a large separatory vessel. Allow the layers to settle; the lower organic layer (methylene chloride) contains the product.[1]
-
Work-up: Separate and collect the lower organic layer. The upper aqueous layer can be discarded.[1]
-
Solvent Removal: Transfer the organic layer to a distillation flask. Evaporate the methylene chloride solvent at atmospheric pressure.
-
Final Purification: The resulting crude residue (bottoms) is then subjected to vacuum distillation. Collect the fraction boiling at approximately 56 °C under a vacuum of 3 mm Hg. This fraction is the pure this compound.[1] The expected yield is in the range of 82-84.9%.[1]
Reaction Pathway Visualization
The synthesis proceeds via the reaction of the chlorinated ketone with methylamine, leading to the formation of the heterocyclic piperidone product.
Caption: Reaction scheme for the formation of this compound.
References
The Pivotal Role of 1,2,5-Trimethylpiperidin-4-one in Agrochemical Synthesis: A Review of Potential Applications
Introduction
1,2,5-Trimethylpiperidin-4-one, a heterocyclic ketone, is a versatile building block in organic synthesis. While its applications in the pharmaceutical industry are noted, its role as a key intermediate in the development of novel agrochemicals is an area of growing interest. This document provides an overview of the potential applications of this compound in the synthesis of agrochemicals, drawing from available scientific literature and patents. Although specific commercialized agrochemicals directly synthesized from this compound are not widely disclosed in public literature, its structural motif is present in various biologically active molecules, suggesting its potential for creating new fungicides, insecticides, and herbicides.
General Synthesis Pathway of this compound
The synthesis of this compound is a critical first step for its use as an intermediate. One documented method involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[1] This process is highlighted for its efficiency and improved safety profile compared to older methods.
A general workflow for the synthesis is outlined below:
Caption: General synthesis workflow for this compound.
Application in Agrochemical Synthesis: A Landscape of Potential
While specific, named agrochemical products derived directly from this compound are not explicitly detailed in the readily available scientific literature, a Russian patent indicates its use as an intermediate for "a number of effective pesticides".[1] The broader family of piperidine-containing compounds has demonstrated significant potential in various agrochemical applications.[1][2]
Potential as Fungicides
Piperidine derivatives have been explored for their fungicidal properties. Research has shown that various substituted piperidines exhibit antifungal activity against a range of plant pathogens. The core structure of this compound provides a scaffold that can be chemically modified to develop novel fungicidal agents. The ketone functional group at the 4-position is a key site for derivatization, allowing for the introduction of various pharmacophores known to interact with fungal-specific targets.
Potential as Insecticides
The piperidine ring is a common feature in many insecticidal compounds. By modifying the this compound backbone, it is conceivable to synthesize new insecticides. The nitrogen atom and the stereochemistry of the methyl groups on the piperidine ring can be crucial for binding to insect-specific receptors, potentially leading to the development of selective and effective pest control agents.
Potential as Herbicides
Although less common, some piperidine derivatives have been investigated for their herbicidal activity. The synthesis of novel herbicides from this compound could involve the introduction of moieties that interfere with essential plant biochemical pathways. The versatility of the piperidone structure allows for the creation of a diverse library of compounds for screening and optimization of herbicidal efficacy.
Experimental Protocols: A Generalized Approach
Due to the lack of specific agrochemical synthesis examples starting from this compound in the public domain, a detailed experimental protocol for a specific end-product cannot be provided. However, a generalized experimental workflow for the derivatization of this compound to create novel agrochemical candidates can be proposed.
A Hypothetical Synthesis Workflow for a Piperidine-Based Agrochemical Candidate:
Caption: Hypothetical workflow for developing agrochemicals from this compound.
Protocol Outline:
-
Reaction Setup: this compound would be dissolved in a suitable organic solvent.
-
Reagent Addition: A second reactant, containing the desired chemical moiety to be added to the piperidone ring, would be introduced. The choice of this reactant would depend on the target agrochemical class (e.g., a precursor with a known fungicidal pharmacophore).
-
Reaction Conditions: The reaction mixture would be stirred under controlled conditions (temperature, atmosphere) for a specified duration to ensure completion.
-
Work-up: The reaction would be quenched, and the crude product extracted and isolated.
-
Purification: The crude product would be purified using techniques such as column chromatography to obtain the desired compound with high purity.
-
Characterization: The structure of the final compound would be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Biological Evaluation: The purified compound would then be subjected to a battery of bioassays to evaluate its efficacy as a fungicide, insecticide, or herbicide.
Quantitative Data Summary
As no specific agrochemical synthesis from this compound with associated quantitative data was found, a data table cannot be populated. However, for the synthesis of the precursor itself, the following information is available from a patent:
| Precursor/Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| This compound | Isopropenyl-2-chloropropylketone | Methylamine (aq) | Methylene Chloride | 40-45 | Not specified in abstract |
Note: The exact yield for the synthesis of this compound is not provided in the abstract of the cited patent, but the method is described as providing an improved yield over previous techniques.[1]
Conclusion
This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. Its established synthesis and versatile chemical structure make it an attractive starting point for the development of new fungicides, insecticides, and herbicides. While the publicly available information on specific agrochemical end-products derived from this compound is limited, the general activity of piperidine-based compounds in crop protection suggests that this compound is a valuable intermediate for future research and development in the agrochemical sector. Further investigation and disclosure of specific synthetic pathways and biological activities are needed to fully realize its potential.
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral 1,2,5-Trimethylpiperidin-4-one Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of specific chiral isomers of 1,2,5-trimethylpiperidin-4-one. The described methodology is based on a chiral auxiliary-mediated aza-Michael addition, a robust and well-documented strategy for the stereocontrolled synthesis of substituted piperidines. This approach allows for the sequential and diastereoselective introduction of substituents, providing access to enantiomerically enriched products.
The following protocols are designed to be a practical guide for chemists in a research and development setting. The synthesis is presented in a multi-step sequence, starting from commercially available materials. Each key step includes a detailed experimental procedure, and the expected quantitative outcomes are summarized for clarity.
Overall Synthetic Strategy
The asymmetric synthesis of the desired (2R, 5S)-1,2,5-trimethylpiperidin-4-one isomer is accomplished through a five-step sequence. The core of the strategy relies on the use of (R)-(+)-1-phenylethylamine as a chiral auxiliary to induce stereoselectivity during the formation of the piperidinone ring.
The key steps are:
-
Synthesis of a Divinyl Ketone Precursor: Formation of a divinyl ketone which will serve as the electrophile in the key cyclization step.
-
Aza-Michael Addition and Cyclization: A diastereoselective double aza-Michael addition of the chiral auxiliary to the divinyl ketone to form the chiral piperidinone scaffold.
-
Diastereoselective α-Methylation: Introduction of the second methyl group at the C5 position, with stereocontrol directed by the existing stereocenter.
-
Removal of the Chiral Auxiliary: Cleavage of the chiral auxiliary to yield the enantiomerically enriched 2,5-dimethylpiperidin-4-one.
-
N-Methylation: Introduction of the final methyl group on the nitrogen atom to yield the target this compound isomer.
Quantitative Data Summary
The following table summarizes the expected yields and stereoselectivities for each key step in the synthesis of (2R, 5S)-1,2,5-trimethylpiperidin-4-one. These values are based on typical results for analogous reactions reported in the literature.
| Step | Product | Expected Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1. Synthesis of Divinyl Ketone | (E,E)-1,6-heptadien-4-one | 75-85 | N/A | N/A |
| 2. Aza-Michael Addition | (2R)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one | 70-80 | >95:5 | >98 |
| 3. Diastereoselective α-Methylation | (2R, 5S)-2,5-dimethyl-1-((R)-1-phenylethyl)piperidin-4-one | 65-75 | >90:10 | >98 (as a single diastereomer) |
| 4. Removal of Chiral Auxiliary | (2R, 5S)-2,5-dimethylpiperidin-4-one | 80-90 | N/A | >98 |
| 5. N-Methylation | (2R, 5S)-1,2,5-trimethylpiperidin-4-one | >95 | N/A | >98 |
Experimental Protocols
Step 1: Synthesis of (E,E)-1,6-heptadien-4-one
This protocol describes the synthesis of the divinyl ketone precursor via a Grignard reaction followed by oxidation.
Materials:
-
Acrolein (stabilized with hydroquinone)
-
Vinylmagnesium bromide (1.0 M in THF)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of vinylmagnesium bromide (1.1 equivalents) in anhydrous Et₂O at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous Et₂O dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dienol.
-
Dissolve the crude dienol in anhydrous DCM.
-
Add PCC (1.5 equivalents) in one portion and stir the mixture at room temperature for 4 hours.
-
Dilute the reaction mixture with Et₂O and filter through a pad of silica gel, eluting with additional Et₂O.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford (E,E)-1,6-heptadien-4-one as a colorless oil.
Step 2: Diastereoselective Aza-Michael Addition
This step utilizes (R)-(+)-1-phenylethylamine as a chiral auxiliary to form the piperidinone ring with high diastereoselectivity.
Materials:
-
(E,E)-1,6-heptadien-4-one
-
(R)-(+)-1-phenylethylamine
-
Acetonitrile (MeCN)
-
Aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve (R)-(+)-1-phenylethylamine (1.0 equivalent) in a mixture of MeCN and aqueous NaHCO₃ (4:1 v/v).
-
Slowly add a solution of (E,E)-1,6-heptadien-4-one (1.1 equivalents) in MeCN to the stirred amine solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and remove the MeCN under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield (2R)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one.
Step 3: Diastereoselective α-Methylation
This protocol describes the diastereoselective methylation at the C5 position.
Materials:
-
(2R)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of (2R)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.2 equivalents) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.5 equivalents) dropwise and continue stirring at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: 15-25% ethyl acetate in hexanes) to afford (2R, 5S)-2,5-dimethyl-1-((R)-1-phenylethyl)piperidin-4-one.
Step 4: Removal of the Chiral Auxiliary
The chiral auxiliary is removed via hydrogenolysis.
Materials:
-
(2R, 5S)-2,5-dimethyl-1-((R)-1-phenylethyl)piperidin-4-one
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the chiral piperidinone (1.0 equivalent) in methanol.
-
Add 10% Pd/C (10 mol % Pd).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield (2R, 5S)-2,5-dimethylpiperidin-4-one, which can be used in the next step without further purification.
Step 5: N-Methylation
The final step is the methylation of the piperidine nitrogen.
Materials:
-
(2R, 5S)-2,5-dimethylpiperidin-4-one
-
Aqueous formaldehyde (37%)
-
Formic acid
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of (2R, 5S)-2,5-dimethylpiperidin-4-one (1.0 equivalent) in formic acid (5 equivalents), add aqueous formaldehyde (3 equivalents) at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Cool the mixture to room temperature and carefully neutralize with solid NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: 5-10% methanol in dichloromethane) to obtain the final product, (2R, 5S)-1,2,5-trimethylpiperidin-4-one.
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the asymmetric synthesis of (2R, 5S)-1,2,5-trimethylpiperidin-4-one.
Stereodetermining Aza-Michael Reaction
Caption: The key stereodetermining aza-Michael addition step.
Application Notes and Protocols: Derivatization of 1,2,5-Trimethylpiperidin-4-one for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Piperidin-4-one derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and analgesic properties.[2][3] 1,2,5-Trimethylpiperidin-4-one is a valuable synthetic intermediate, notably used in the production of the analgesic drug Promedol.[4] Its structure presents multiple reactive sites amenable to chemical modification, making it an excellent starting point for generating diverse compound libraries for biological screening.[5] This document provides detailed protocols for the chemical derivatization of this compound and subsequent biological evaluation of the resulting compounds.
Section 1: Synthetic Derivatization Strategies
The derivatization of this compound can be achieved through several well-established synthetic transformations. The primary points for modification are the carbonyl group at the C-4 position and the α-carbons (C-3 and C-5), which possess active methylene protons. Below are protocols for key derivatization reactions.
Protocol 1.1: Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Derivatives
This reaction introduces an arylidene moiety, creating a chalcone-like scaffold. These derivatives have shown significant potential as anticancer and antimicrobial agents.[6][7]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or other suitable base
-
Stirring apparatus and round-bottom flask
-
Thin-Layer Chromatography (TLC) equipment
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the selected substituted aromatic aldehyde (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (1.2 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-arylidene-1,2,5-trimethylpiperidin-4-one derivative.
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Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, Mass Spectrometry).
Protocol 1.2: Synthesis of Thiosemicarbazone Derivatives
Derivatization of the C-4 carbonyl group to form a thiosemicarbazone can significantly enhance antimicrobial, particularly antifungal, activity.[2]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Reflux apparatus
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiosemicarbazide (1.1 eq) to the solution.
-
Add a few drops of concentrated HCl as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from ethanol if further purification is needed.
-
Confirm the structure of the resulting thiosemicarbazone using appropriate spectroscopic techniques.
Diagram 1: Synthetic Derivatization Workflow
Caption: Workflow for synthesizing diverse derivatives from this compound.
Section 2: Biological Screening Protocols
Once a library of derivatives is synthesized, they must be evaluated for biological activity. The following are standard protocols for primary screening against common therapeutic targets.
Protocol 2.1: Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[2][7]
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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Sterile 96-well microplates
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Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
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Positive control (e.g., Ampicillin, Ciprofloxacin)[2]
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Negative control (DMSO or vehicle)
-
Microplate reader
Methodology:
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
In a sterile 96-well plate, add 50 µL of MHB to each well.
-
Add 50 µL of the highest concentration of the test compound to the first column of wells, creating a 2-fold dilution series by transferring 50 µL from one column to the next.
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Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include positive control (standard antibiotic) and negative control (broth with vehicle) wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2.2: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well plates
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Positive control (e.g., Doxorubicin, 5-Fluorouracil)[6]
Methodology:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds and add them to the wells. Include vehicle-only (negative) and doxorubicin (positive) controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Diagram 2: Biological Screening Cascade
Caption: A typical workflow for screening a compound library to identify validated hits.
Section 3: Representative Data of Piperidin-4-one Derivatives
While specific data for derivatives of this compound requires experimental generation, the following tables summarize published quantitative data for analogous piperidin-4-one scaffolds, illustrating their therapeutic potential.
Table 1: Antibacterial and Antifungal Activity of 2,6-Diaryl-3-methyl-4-piperidone Derivatives [2]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1a | 25 | 25 | >100 |
| 2a | 50 | 25 | >100 |
| 1b (Thiosemicarbazone) | 12.5 | 25 | 25 |
| 2b (Thiosemicarbazone) | 12.5 | 12.5 | 12.5 |
| Ampicillin (Control) | 25 | 50 | N/A |
| Terbinafine (Control) | N/A | N/A | 12.5 |
| (Data is representative of 3-methyl-2,6-diarylpiperidin-4-ones and their thiosemicarbazone derivatives) |
Table 2: In Vitro Cytotoxicity of Furfurylidene-4-piperidone Analogs [6]
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| 2d | Molt-4 (Leukemia) | MTT | 0.08 |
| 3d | Molt-4 (Leukemia) | MTT | 0.07 |
| 2a | THP-1 (Leukemia) | SRB | 3.9 |
| 2d | THP-1 (Leukemia) | SRB | 3.5 |
| 5-Fluorouracil (Control) | Molt-4 (Leukemia) | MTT | 0.12 |
| Doxorubicin (Control) | THP-1 (Leukemia) | SRB | 3.6 |
| (Data is representative of N-substituted-3,5-bis(furan-2-ylmethylene)piperidin-4-ones) |
Table 3: Antiviral Activity of Isatin-Piperidine Derivatives [9]
| Compound | Virus | IC₅₀ (µM) | Selectivity Index (SI) |
| 5 | HSV-1 | 0.0022 | 29,296,272 |
| 9 | H1N1 | 0.0027 | >1,000,000 |
| 4 | COX-B3 | 0.0092 | >1,000,000 |
| (Data is representative of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives) |
Disclaimer: The protocols and data presented are intended for research and informational purposes. All laboratory work should be conducted by trained personnel in accordance with established safety guidelines. The biological activity data is cited from studies on structurally related piperidin-4-ones and serves to illustrate the potential of this chemical class. Experimental validation of derivatives from this compound is required.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1,2,5-Trimethyl-4-phenyl-4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the synthesis of 1,2,5-trimethyl-4-phenyl-4-hydroxypiperidine, a key intermediate in the development of novel analgesic compounds and other pharmacologically active agents. The synthesis is a two-step process commencing with the preparation of the precursor, 1,2,5-trimethyl-4-piperidone, followed by a Grignard reaction with phenylmagnesium bromide to yield the final product. Detailed protocols, reagent specifications, and data presentation are included to ensure reproducibility and facilitate further research and development.
Introduction
1,2,5-Trimethyl-4-phenyl-4-hydroxypiperidine is a tertiary alcohol and a member of the 4-phenylpiperidine class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of opioid analgesics, such as pethidine and prodine. The introduction of a hydroxyl group at the C4 position and methyl groups at C1, C2, and C5 can significantly influence the compound's pharmacological profile, including its receptor binding affinity, selectivity, and metabolic stability. This document outlines a reliable and reproducible method for the synthesis of this important molecule, providing a foundation for the exploration of its potential therapeutic applications.
Chemical Reaction Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,5-Trimethylpiperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,5-Trimethylpiperidin-4-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Molar Ratio of Reactants: An incorrect ratio of the starting materials can lead to incomplete reaction or the formation of side products. In the synthesis involving isopropenyl-2-chloropropyl ketone and methylamine, a molar ratio of 1:2 to 1:2.25 is recommended. Reducing the amount of methylamine can lead to a decrease in the yield of the target product. | Carefully measure and control the molar ratio of your reactants. For the reaction of isopropenyl-2-chloropropyl ketone with methylamine, use a slight excess of methylamine (2 to 2.25 molar equivalents). |
| Incorrect Reaction Temperature: The reaction temperature is a critical parameter. For the reaction of isopropenyl-2-chloropropyl ketone and methylamine, the temperature should not exceed 40-45°C. Higher temperatures can lead to the formation of undesirable byproducts. | Monitor and maintain the reaction temperature within the specified range using a water bath or other suitable temperature control apparatus. The reaction mixture should be kept at 40-45°C with constant stirring for 2 hours. | |
| Insufficient Reaction Time: A reaction time of less than 2 hours for the synthesis from isopropenyl-2-chloropropyl ketone and methylamine can result in a lower yield of the final product. | Ensure the reaction proceeds for the recommended duration. Increasing the reaction time beyond 2 hours does not significantly impact the yield. | |
| Inefficient Purification: Impurities and side products can co-elute with the desired product, leading to a lower isolated yield. | Recrystallization using solvents like ethanol is a common method for purifying piperidin-4-one derivatives. For the synthesis from isopropenyl-2-chloropropyl ketone, after evaporation of the solvent (methylene chloride), vacuum distillation is used to obtain the pure product. | |
| Formation of Side Products | Side Reactions: The Dieckmann condensation method for synthesizing 1,2,5-trimethyl-4-piperidone is known to be multi-staged and can have a low yield (33%) due to side reactions. | Consider alternative synthesis routes that are more direct and have higher reported yields, such as the reaction of isopropenyl-2-chloropropyl ketone with methylamine. |
| Difficulty in Product Isolation | Emulsion Formation During Extraction: The use of certain solvents for extraction can lead to the formation of stable emulsions, making separation of the organic and aqueous layers difficult. | The use of methylene chloride as the solvent in the reaction of isopropenyl-2-chloropropyl ketone with methylamine simplifies the work-up process, avoiding stages like steaming and extraction with solvents prone to emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
A1: Two primary methods are reported in the literature. The first is the reaction of isopropenyl-2-chloropropyl ketone with an aqueous solution of methylamine in a solvent like methylene chloride, which has a reported yield of up to 84.9%. The second is based on the Dieckmann cyclization of diesters, which is a multi-stage process with a significantly lower yield of around 33%.
Q2: What is the optimal temperature for the synthesis of this compound from isopropenyl-2-chloropropyl ketone and methylamine?
A2: The optimal reaction temperature should be maintained at 40-45°C and should not exceed this range.
Q3: What is the recommended molar ratio of isopropenyl-2-chloropropyl ketone to methylamine?
A3: The recommended molar ratio is 1 mole of isopropenyl-2-chloropropyl ketone to 2-2.25 moles of methylamine. Using a smaller excess of methylamine may result in a lower yield.
Q4: How can I purify the final product?
A4: For the synthesis method involving isopropenyl-2-chloropropyl ketone, after the reaction is complete, the organic layer is separated, and the solvent (methylene chloride) is evaporated. The final product is then purified by vacuum distillation. For other piperidin-4-one derivatives, recrystallization from solvents such as ethanol is a common purification technique.
Q5: What are the advantages of using methylene chloride as a solvent in the synthesis from isopropenyl-2-chloropropyl ketone?
A5: The use of methylene chloride as a solvent in this specific synthesis offers several advantages. It reduces the fire and explosion hazard, shortens the main reaction time by approximately half, and eliminates several downstream processing steps, including steaming, extraction, and drying.
Data Presentation
The following table summarizes the quantitative data for the two primary synthesis methods of this compound.
| Synthesis Method | Starting Materials | Reported Yield | Key Disadvantages | Reference |
| Reaction with Methylamine | Isopropenyl-2-chloropropyl ketone, Methylamine | 84.9% | Requires careful temperature control. | |
| Dieckmann Cyclization | Methyl methacrylate, Methyl crotonate, Methylamine | 33% | Multi-stage, lengthy process, use of flammable and explosive reagents (metallic potassium or alkali metal amides). |
Experimental Protocols
Method 1: Synthesis from Isopropenyl-2-chloropropyl ketone and Methylamine (Yield: 84.9%)
-
Reaction Setup: In a round-bottomed, four-necked reactor equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place the reactor in a water bath.
-
Charging Reactants: Charge 90 ml (27.9 g - 0.9 mol) of a 31% aqueous solution of methylamine into the reactor.
-
Addition of Ketone: Gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropyl ketone in methylene chloride (50.36 g - 0.4 mol of the ketone) to the reactor at a temperature of 20-30°C.
-
Reaction: After the addition is complete, maintain the reaction mass at a temperature of 40-45°C with constant stirring for 2 hours.
-
Work-up:
-
Transfer the reaction mass to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Transfer the organic layer to a distillation flask.
-
-
Purification:
-
Evaporate the methylene chloride from the organic layer.
-
Perform vacuum distillation of the residue to obtain the target product, this compound.
-
Mandatory Visualization
Side reactions and byproduct formation in the synthesis of Promedol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Promedol (Trimeperidine). The following information addresses common side reactions, byproduct formation, and other issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of Promedol and what are the key reactants?
The synthesis of Promedol, chemically known as 1,2,5-trimethyl-4-phenyl-4-propionyloxypiperidine, typically involves a two-step process. The first step is the synthesis of the intermediate 1,2,5-trimethyl-4-phenyl-4-hydroxypiperidine. This is achieved through a Grignard-type reaction involving the addition of a phenyl group to the carbonyl carbon of 1,2,5-trimethyl-4-piperidone. Phenyl lithium is commonly used as the phenylating agent. The second key step is the esterification of the resulting tertiary alcohol with propionyl chloride or propionic anhydride to yield the final product, Promedol.
Q2: What are the potential side reactions during the Grignard-type reaction with 1,2,5-trimethyl-4-piperidone?
Several side reactions can occur during the addition of the organometallic phenyl reagent to the piperidone, potentially leading to lower yields and the formation of impurities. These include:
-
Enolization of the Piperidone: The organometallic reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This is more likely to occur if the organometallic reagent is sterically hindered or if there is significant steric hindrance around the carbonyl group of the piperidone. The formation of the enolate will result in the recovery of the starting piperidone after acidic workup.
-
Reduction of the Carbonyl Group: The Grignard reagent can reduce the ketone to a secondary alcohol. This occurs when a beta-hydride from the organometallic reagent is transferred to the carbonyl carbon.
-
Wurtz Coupling: The reaction of the organometallic reagent with any unreacted organic halide starting material can lead to the formation of biphenyl.
Q3: I am observing a low yield of the desired tertiary alcohol intermediate. What are the likely causes and how can I troubleshoot this?
Low yields in the Grignard-type reaction are a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon). |
| Impure or Inactive Grignard Reagent | Use freshly prepared or recently titrated Grignard reagent. The surface of the magnesium turnings used for Grignard reagent preparation should be activated (e.g., with a small crystal of iodine or 1,2-dibromoethane). |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. While the reaction is often initiated at a lower temperature, it may require warming to room temperature or gentle reflux to go to completion. Monitor the reaction by TLC to determine the optimal conditions. |
| Incorrect Stoichiometry | Ensure that the stoichiometry of the reactants is correct. A slight excess of the Grignard reagent may be necessary to drive the reaction to completion. |
| Significant Enolization | If enolization is suspected, consider using a less sterically hindered Grignard reagent if possible, or perform the reaction at a lower temperature. |
Q4: What byproducts can be formed during the propionylation of the tertiary alcohol intermediate?
The esterification step with propionyl chloride or propionic anhydride can also lead to the formation of byproducts:
-
Unreacted Tertiary Alcohol: Incomplete reaction will result in the presence of the starting material, 1,2,5-trimethyl-4-phenyl-4-hydroxypiperidine, in the final product.
-
Elimination Products: The acidic conditions that can be generated during the reaction (especially when using propionyl chloride, which produces HCl) can promote the dehydration of the tertiary alcohol, leading to the formation of an alkene byproduct.
-
N-oxide Formation: The tertiary amine of the piperidine ring can be susceptible to oxidation, leading to the formation of the corresponding N-oxide. While this is more common with stronger oxidizing agents, it can occur under certain conditions.
Q5: How can I minimize the formation of the alkene byproduct during esterification?
To minimize the formation of the elimination byproduct, consider the following:
-
Use of a Non-Acidic Acylating Agent: Using propionic anhydride with a non-nucleophilic base (e.g., pyridine or triethylamine) can be a milder alternative to propionyl chloride, as it avoids the generation of strong acid.
-
Control of Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination reaction, which typically has a higher activation energy.
-
Careful Control of Acylating Agent Stoichiometry: Using a large excess of the acylating agent might not be beneficial and could lead to more side reactions.
Q6: The stereochemistry of Promedol is important for its activity. How can I control the formation of stereoisomers?
Promedol has multiple chiral centers, and its biological activity is dependent on the specific stereoisomer. The relative stereochemistry of the methyl groups on the piperidine ring is established during the synthesis of the 1,2,5-trimethyl-4-piperidone precursor. The addition of the phenyl group and the subsequent esterification can also lead to the formation of diastereomers.
Controlling stereoselectivity can be challenging. The choice of reagents and reaction conditions can influence the diastereomeric ratio. Chiral auxiliaries or catalysts could be employed for an asymmetric synthesis, although this significantly increases the complexity of the process. For separation of diastereomers, chromatographic techniques such as column chromatography or preparative HPLC are typically employed.
Troubleshooting Guides
Issue 1: Low Yield of Promedol
dot
Caption: Troubleshooting workflow for low yield in Promedol synthesis.
Issue 2: Presence of Significant Impurities in the Final Product
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Optimization of reaction conditions for the synthesis of 1,2,5-Trimethylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2,5-Trimethylpiperidin-4-one, a key intermediate in the production of pharmaceuticals like Promedol.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the method involving the reaction of isopropenyl-2-chloropropylketone with methylamine.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incorrect molar ratio of reactants: An insufficient amount of methylamine can lead to incomplete conversion of the starting material.[2] | Ensure a molar ratio of isopropenyl-2-chloropropylketone to methylamine of 1:2 to 1:2.25.[2] Increasing the excess of methylamine does not significantly increase the yield.[2] |
| Reaction temperature is too low: Insufficient temperature can lead to a slow or incomplete reaction. | Maintain the reaction temperature between 40-45°C.[2] Temperatures below this range may decrease the reaction rate. | |
| Reaction time is too short: A reaction time of less than 2 hours can result in a lower yield of the final product.[2] | Ensure a minimum reaction time of 2 hours with constant stirring.[2] Increasing the duration to 3 hours does not significantly impact the yield.[2] | |
| Poor quality of starting materials: Impurities in isopropenyl-2-chloropropylketone or methylamine solution can interfere with the reaction. | Use starting materials of appropriate purity. The monochloroketone can be used as a 20-30% solution in methylene chloride.[2] | |
| Presence of Impurities in the Final Product | Incomplete reaction: Unreacted starting materials or intermediates may contaminate the product. | Follow the recommended reaction time and temperature to ensure complete conversion. |
| Side reactions: Although the described method is designed to minimize side reactions, they can still occur. | Optimize the reaction conditions as described. The use of methylene chloride as a solvent helps to reduce side reactions.[2] | |
| Inefficient purification: Improper distillation or extraction can lead to impurities in the final product. | After the reaction, separate the organic layer and wash it. Evaporate the methylene chloride and perform vacuum distillation to purify the product.[2] The boiling point of this compound is 56°C at 3 mm Hg.[2] | |
| Difficulty in Isolating the Product | Poor phase separation: Emulsion formation during the workup can make it difficult to separate the organic and aqueous layers. | Allow the reaction mixture to cool to room temperature before transferring it to a separatory funnel. If an emulsion forms, adding a small amount of brine may help to break it. |
| Loss of product during extraction: If the aqueous layer is not properly separated, the product can be lost. | The described method using methylene chloride does not require extraction of the aqueous layer, simplifying the process and reducing product loss.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the synthesis method using isopropenyl-2-chloropropylketone and methylamine?
A1: This method offers several advantages over older procedures, such as the Dieckmann condensation.[2] These include:
-
Higher Yield: This method reports yields of up to 84.9%.[2]
-
Use of More Accessible Starting Materials: It utilizes monochloroketone, which is a more readily available technical product.[2]
-
Improved Safety: The use of non-flammable methylene chloride as a solvent significantly reduces the risk of fire and explosion.[2]
-
Simplified Process: It eliminates several steps like steaming, extraction of the aqueous layer, and drying, which reduces time, energy consumption, and waste.[2]
Q2: Can other solvents be used for this reaction?
A2: The referenced patent specifically highlights the use of methylene chloride for its safety and efficiency in this process.[2] While other aprotic solvents might be theoretically usable, the use of methylene chloride is a key part of the optimized and patented procedure.
Q3: What is the Dieckmann condensation route for synthesizing piperidones, and what are its drawbacks?
A3: The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which can then be converted to the desired piperidone.[3] A known method for producing 1,2,5-trimethyl-4-piperidone involves the cyclization of diesters derived from methyl methacrylate, methyl crotonate, and methylamine.[2] However, this method has several disadvantages, including being a multi-stage process, having a long reaction time, a low yield (around 33%), and requiring the use of flammable and explosive reagents like metallic potassium or alkali metal amides.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product.
Q5: What are the key physical properties of this compound?
A5: Key physical properties include:
-
Molecular Formula: C₈H₁₅NO[4]
-
Molecular Weight: 141.21 g/mol [4]
-
Boiling Point: 56°C at 3 mm Hg[2]
-
Refractive Index (n²⁰D): 1.4610[2]
Data Presentation
Table 1: Optimization of Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Effect on Yield | Reference |
| Molar Ratio (Ketone:Methylamine) | 1 : 2 - 1 : 2.25 | Optimal | [2] |
| 1 : <2 | Decreased Yield | [2] | |
| 1 : >2.25 | No significant increase | [2] | |
| Reaction Temperature | 40 - 45°C | Optimal | [2] |
| Reaction Time | 2 hours | Optimal | [2] |
| < 2 hours | Decreased Yield | [2] | |
| 3 hours | No significant increase | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Isopropenyl-2-chloropropylketone and Methylamine [2]
-
Reaction Setup: In a 4-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, add 90 ml (27.9 g, 0.9 mol) of a 31% aqueous solution of methylamine.
-
Addition of Reactant: While maintaining the temperature at 20-30°C, gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (50.36 g, 0.4 mol of the ketone).
-
Reaction: After the addition is complete, heat the reaction mixture to 40-45°C and maintain this temperature for 2 hours with constant stirring.
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Phase Separation: Allow the layers to separate and collect the lower organic layer. The aqueous layer can be discarded.
-
Solvent Removal: Transfer the organic layer to a distillation flask and evaporate the methylene chloride at atmospheric pressure.
-
Purification: Purify the resulting residue by vacuum distillation to obtain this compound. The product will distill at 56°C / 3 mm Hg. The expected yield is approximately 82-85%.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low product yield.
References
Troubleshooting guide for the Grignard reaction with 1,2,5-Trimethylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction with 1,2,5-trimethylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Grignard reaction with this compound?
A1: The success of this reaction is highly dependent on several critical parameters:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents are essential to prevent quenching the Grignard reagent.[1][2][3]
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide which can prevent the reaction from starting.[1][2][3] Activation to expose a fresh surface is crucial.[1][2]
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are necessary to solvate and stabilize the Grignard reagent.[2][3] THF is often preferred for its superior solvating ability.[2]
-
Temperature Control: Careful temperature management is vital, especially during the addition of the piperidone substrate, to minimize side reactions.[2]
Q2: Why is my Grignard reaction not starting?
A2: Failure to initiate is a common issue. The primary causes are typically an inactive magnesium surface or the presence of moisture.[1]
-
Inactive Magnesium: The magnesium turnings may have an oxide layer. You can activate it by gently crushing the turnings or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] The disappearance of the iodine color indicates the reaction has initiated.[1][2]
-
Presence of Moisture: Grignard reagents are potent bases and will be destroyed by water.[4] Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere. Solvents must be strictly anhydrous.[1]
Q3: I am observing a very low yield of the desired tertiary alcohol. What are the potential causes?
A3: Low yields can stem from several factors, including side reactions specific to sterically hindered and enolizable ketones like this compound.
-
Enolization of the Ketone: Due to the steric hindrance around the carbonyl group and the presence of acidic α-protons, the Grignard reagent can act as a base and deprotonate the piperidinone, forming an enolate.[4][5] This results in the recovery of the starting ketone after workup.[4][5] Using a less hindered Grignard reagent or adding the ketone at a very low temperature (e.g., -78 °C) can help mitigate this.[1][2]
-
Reduction of the Ketone: If the Grignard reagent possesses β-hydrogens (e.g., n-propylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state.[5]
-
Incomplete Grignard Reagent Formation: Ensure the magnesium is fully consumed during the reagent formation step. It is also good practice to titrate the Grignard reagent to determine its exact concentration before adding the ketone.[2][4]
-
Wurtz Coupling: A side reaction between the Grignard reagent and the unreacted organic halide can consume the reagent. This can be minimized by the slow addition of the halide during the Grignard preparation.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Grignard reaction with this compound.
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate (no heat evolution, magnesium unchanged) | 1. Inactive magnesium surface (oxide layer).[1][2] 2. Presence of moisture in glassware or solvent.[1] | 1. Activate magnesium by crushing, stirring vigorously, or adding a small crystal of iodine or 1,2-dibromoethane.[1][2] 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled anhydrous solvents.[1] |
| Low yield of tertiary alcohol; recovery of starting ketone | 1. Enolization: The Grignard reagent is acting as a base instead of a nucleophile due to steric hindrance.[2][4][5] 2. Grignard reagent concentration is lower than assumed. | 1. Add the ketone solution slowly at a low temperature (-78 °C to 0 °C) to the Grignard reagent.[1][2] Consider using a less sterically hindered Grignard reagent if possible. The addition of CeCl₃ can sometimes improve nucleophilic addition over enolization. 2. Titrate the Grignard reagent before use to accurately determine its molarity.[4] |
| Formation of a secondary alcohol instead of the tertiary alcohol | Reduction: The Grignard reagent has β-hydrogens and is reducing the ketone.[2][5] | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the experimental design allows. |
| Reaction mixture turns dark brown or black during reagent formation | Formation of finely divided metal from side reactions like Wurtz coupling.[4] | This can sometimes be normal, but ensure the slow addition of the organic halide to the magnesium suspension to minimize this.[2] |
| Product is a dehydrated alkene (tetrahydropyridine derivative) | The tertiary alcohol product is sensitive to acidic conditions and can dehydrate during workup or purification.[2] | Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄.[2] |
Experimental Protocols
General Protocol for Grignard Reaction with this compound
-
Preparation of Glassware and Reagents:
-
All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C overnight or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.[1]
-
All solvents (e.g., THF, diethyl ether) must be anhydrous.
-
-
Formation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in the dried reaction flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add a small portion of anhydrous solvent.
-
If activation is needed, add a single crystal of iodine. The purple color should fade as the reaction initiates.[1]
-
Prepare a solution of the organic halide (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. Initiation is indicated by gentle bubbling and a slight increase in temperature. Gentle warming may be required.[1]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue stirring until the magnesium is consumed (typically 1-3 hours).[1]
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to a low temperature, typically 0 °C to -78 °C, using an ice or dry ice/acetone bath.[2]
-
Dissolve this compound (1.0 equivalent relative to the organic halide) in anhydrous solvent.
-
Add the ketone solution dropwise to the cold Grignard reagent with vigorous stirring.[2]
-
After the addition, allow the reaction to stir at the low temperature for 1-2 hours, then let it slowly warm to room temperature and stir overnight.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly and carefully adding a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for the Grignard reaction.
Caption: Competing reaction pathways in the Grignard synthesis.
References
Technical Support Center: Purification of Crude 1,2,5-Trimethylpiperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1,2,5-Trimethylpiperidin-4-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark or yellow-colored oil/solid. What causes this discoloration and how can I remove it?
A1: Discoloration, typically yellow to brown, in crude this compound is often due to the presence of oxidation byproducts or other high-molecular-weight impurities formed during synthesis. These colored impurities can often be effectively removed.
Recommended Solutions:
-
Vacuum Distillation: This is a highly effective method for separating the desired product from less volatile colored impurities.[1]
-
Activated Carbon Treatment: For persistent coloration, treatment with activated carbon can be employed to adsorb the colored impurities.
Q2: After purification by distillation, my product contains a mixture of isomers. How can I separate the cis and trans diastereomers of this compound?
A2: The synthesis of this compound often results in a mixture of cis and trans diastereomers due to the stereocenters at the C2 and C5 positions. Separation of these isomers is crucial for many applications and can be achieved by the following methods:
-
Flash Column Chromatography: This is a standard laboratory technique for separating diastereomers. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve the best separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and smaller scale separations, preparative HPLC can provide excellent resolution of diastereomers.
-
Fractional Crystallization: If the product can be solidified, fractional crystallization can be an effective method for separating diastereomers, as they often have different solubilities in a given solvent. This method is particularly useful for larger scale purifications.
Q3: I suspect the presence of this compound N-oxide in my product. How can I detect and remove this impurity?
A3: Tertiary amines like this compound can oxidize to form N-oxides, especially if exposed to oxidizing agents or air over time.
Detection:
-
The presence of the N-oxide can be detected by techniques such as mass spectrometry (looking for a mass peak at M+16) and NMR spectroscopy.
Removal:
-
Chemical Reduction: The N-oxide can be reduced back to the parent amine. A mild and effective method is the use of ammonium formate with a palladium on carbon (Pd/C) catalyst.
Q4: My purified product has a persistent solvent odor. How can I effectively remove residual solvent?
A4: Residual solvents can be trapped within the product matrix.
Recommended Solutions:
-
High Vacuum Drying: Placing the sample under a high vacuum for an extended period is the most common method. Gentle heating can be applied, but care must be taken to avoid product decomposition or melting.
-
Azeotropic Distillation: If the solvent forms an azeotrope with another, more volatile solvent, this can be used to remove the residual solvent.
-
Lyophilization (Freeze-Drying): If the product is a solid and the residual solvent is water or another suitable solvent, lyophilization can be an effective removal method.
Data Presentation
The following table summarizes key physical properties and purification parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| Boiling Point | 56 °C @ 3 mmHg | [1] |
Experimental Protocols
1. Purification by Vacuum Distillation
This protocol is suitable for the general purification of crude this compound to remove non-volatile impurities and colored byproducts.[1]
-
Apparatus: A standard distillation setup equipped with a vacuum pump, a pressure gauge, and a cold trap. A short-path distillation apparatus is recommended for small quantities.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Slowly and carefully apply vacuum, reducing the pressure to approximately 3 mmHg.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at approximately 56 °C.
-
Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before slowly releasing the vacuum.
-
2. Decolorization with Activated Carbon
This protocol can be used as a pre-treatment before distillation if the crude product is heavily colored.
-
Materials: Crude this compound, a suitable solvent in which the product is soluble (e.g., dichloromethane or diethyl ether), activated carbon.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Wash the filter cake with a small amount of fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the decolorized product, which can then be further purified by vacuum distillation.
-
3. General Protocol for N-Oxide Reduction
This protocol is adapted from a general method for the reduction of pyridine N-oxides and may require optimization for this compound N-oxide.
-
Materials: Crude product containing the N-oxide, methanol, 10% palladium on carbon (Pd/C), ammonium formate.
-
Procedure:
-
Dissolve the crude product in methanol.
-
Carefully add 10% Pd/C (approximately 5-10 mol%).
-
Add ammonium formate (4-6 equivalents) in portions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be further purified by vacuum distillation.
-
Mandatory Visualization
Caption: A decision-making workflow for the purification of crude this compound.
References
Challenges in the stereoselective synthesis of 1,2,5-Trimethylpiperidin-4-one
Welcome to the Technical Support Center for the Stereoselective Synthesis of 1,2,5-Trimethylpiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this stereochemically complex molecule.
While established methods exist for the synthesis of the this compound scaffold, achieving high stereocontrol at the C2 and C5 positions remains a significant challenge. This guide provides troubleshooting advice and answers to frequently asked questions based on established principles in stereoselective synthesis of substituted piperidines.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: My synthesis is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a common issue when creating the C2 and C5 stereocenters. The relative orientation of the methyl groups is influenced by the reaction's transition state geometry. Several factors can be adjusted to favor one diastereomer over the other.[1]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of both diastereomers, leading to lower selectivity.[1] Screening a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) is a critical first step to enhance selectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize one transition state over another. Experiment with a variety of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., ethanol), to determine the optimal medium.[1]
-
Reagent and Substrate Control: The steric bulk of your reagents and protecting groups on the substrate can significantly influence the facial selectivity of bond formation.[1][2]
-
Substrate-Based Control: If using a cyclization strategy, installing a bulky protecting group on the nitrogen or a chiral auxiliary can direct the approach of incoming reagents.
-
Reagent-Based Control: Employing bulkier reagents may increase steric hindrance, favoring the formation of the thermodynamically more stable product.
-
-
Catalyst Choice: In reactions like the Petrenko-Kritschenko synthesis, the acid catalyst can influence the geometry of the intermediates.[1][3] Consider screening various Brønsted or Lewis acids.
Question 2: I am finding it extremely difficult to separate the cis and trans diastereomers of my product. What purification strategies can I use?
Answer: The separation of piperidine diastereomers is often challenging due to their very similar physical properties, which leads to co-elution in standard chromatography.[1]
-
Chromatography Optimization:
-
Normal Phase: Standard silica gel chromatography is often insufficient. Try using different solvent systems (e.g., gradients involving ethyl acetate/hexanes with a small amount of triethylamine to prevent peak tailing).
-
Reversed-Phase Chromatography: C18 reversed-phase flash chromatography can sometimes provide better separation for polar, basic compounds like piperidones.[4]
-
-
Fractional Crystallization: This classical technique can be highly effective if you can form a stable crystalline salt of your product. By using a chiral resolving agent (like L-tartaric acid), you can form diastereomeric salts which may have different solubilities, allowing one to be selectively precipitated.[5]
-
Derivatization: Temporarily converting the ketone to a bulkier derivative (e.g., a ketal) can alter the molecule's conformation and polarity, potentially making the diastereomers separable by chromatography. The original ketone can then be regenerated.
Question 3: My reaction yield is low, and I'm observing several side products. What are the likely side reactions and how can they be minimized?
Answer: Low yields can be attributed to several competing reaction pathways.
-
Epimerization: The stereocenters, particularly the one alpha to the carbonyl (C5), can be susceptible to epimerization under acidic or basic conditions. It is crucial to maintain careful control of pH during the reaction and work-up.
-
N-Oxide Formation: The tertiary amine of the piperidine ring is susceptible to oxidation, especially during work-up or if exposed to air for extended periods, forming N-oxides that complicate purification.[1] Using degassed solvents and performing reactions under an inert atmosphere (N₂ or Ar) can mitigate this.
-
Incomplete Cyclization: In multi-step syntheses, ensure each step proceeds to completion before moving to the next to avoid a complex mixture of intermediates and byproducts. Monitoring reaction progress by TLC, GC, or LC-MS is essential.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing the this compound core structure?
A1: The most common approaches involve the formation of the heterocyclic ring through intramolecular or intermolecular reactions.
-
Petrenko-Kritschenko Piperidone Synthesis: This is a classic multi-component reaction that condenses an amine (methylamine), two equivalents of an aldehyde, and a β-ketoester derivative to form the 4-piperidone ring.[3][6][7]
-
Dieckmann Condensation: An intramolecular cyclization of a diester with an amine in the backbone can be used. This method, however, can be multi-step and result in low yields.[8]
-
Intramolecular Mannich Reaction: Cyclization of an appropriate amino dialkyl ketone can also yield the piperidone ring.
Q2: How can I analyze the diastereomeric ratio (d.r.) of my product mixture?
A2: The most powerful tool for determining the relative stereochemistry and diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constants (J-values) between the protons at C2, C5, and the adjacent methylene protons can help determine their relative orientation (axial vs. equatorial). In the cis isomer, one might expect to see a larger axial-axial coupling constant, while the trans isomer would show smaller axial-equatorial or equatorial-equatorial couplings.
-
GC-MS: Gas Chromatography-Mass Spectrometry can often separate diastereomers, and the ratio of the peak areas can be used to quantify the d.r.
Q3: Are there any biocatalytic or chemo-enzymatic methods that could be applied to this synthesis?
A3: While specific enzymes for this compound are not widely reported, chemo-enzymatic approaches are a promising area for synthesizing chiral piperidines.[9] These methods often involve an enzymatic cascade, for example, using an amine oxidase and an ene-imine reductase to convert tetrahydropyridines into stereo-defined piperidines.[9] Such a strategy could potentially be adapted for your target molecule by preparing a suitable precursor.
Data Presentation
Direct, quantitative data on the stereoselective synthesis of this compound is limited in published literature. The following tables illustrate how reaction parameters can influence outcomes in related substituted piperidine syntheses, providing a template for your experimental design.
Table 1: Illustrative Effect of Reaction Conditions on Diastereoselectivity in Piperidone Synthesis
| Entry | Temperature (°C) | Solvent | Catalyst (mol%) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | 25 | Ethanol | TFA (10) | 1.5 : 1 | 65 |
| 2 | 0 | Ethanol | TFA (10) | 3 : 1 | 62 |
| 3 | 0 | Toluene | BF₃·OEt₂ (15) | 5 : 1 | 55 |
| 4 | -20 | CH₂Cl₂ | BF₃·OEt₂ (15) | 8 : 1 | 51 |
This table is a generalized representation based on principles of stereoselective synthesis.[1] Actual results will vary.
Table 2: Comparison of Purification Techniques for Piperidone Diastereomers
| Method | Principle | Pros | Cons |
| Silica Gel Chromatography | Differential adsorption based on polarity. | Widely available, good for large scale. | Often results in poor separation (co-elution) of diastereomers.[1] |
| Reversed-Phase (C18) HPLC | Partitioning between polar mobile and non-polar stationary phases. | Can be effective for polar amines.[4] | Lower capacity, requires specialized equipment, expensive solvents. |
| Fractional Crystallization | Different solubilities of diastereomeric salts. | Can yield highly pure material, scalable. | Requires a crystalline solid, success is not guaranteed.[5] |
Experimental Protocols
The following is a foundational protocol for a non-stereoselective synthesis of this compound, adapted from established methods. This can serve as a starting point for developing a stereoselective variant.
Protocol: Synthesis of this compound via Intramolecular Cyclization
This method is based on the reaction of isopropenyl-2-chloropropyl ketone with methylamine.[8]
-
Materials:
-
Isopropenyl-2-chloropropyl ketone solution in methylene chloride
-
30% aqueous solution of methylamine
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Separatory funnel, round-bottom flask, distillation apparatus
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, add the solution of isopropenyl-2-chloropropyl ketone in methylene chloride.
-
Slowly add the aqueous methylamine solution while maintaining the temperature between 40-45 °C. The molar ratio of ketone to methylamine should be approximately 1 : 2.2.[8]
-
Stir the reaction mixture vigorously at 40-45 °C for 2 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Collect the lower organic (methylene chloride) layer.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic solution by evaporating the methylene chloride using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a mixture of diastereomers.
-
Visualizations
The following diagrams illustrate key workflows for the synthesis and troubleshooting process.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization of 1,2,5-Trimethylpiperidin-4-one under basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,5-Trimethylpiperidin-4-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on preventing its dimerization under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation under basic conditions?
A1: The primary degradation pathway for this compound under basic conditions is self-condensation, a type of aldol condensation. This reaction involves the formation of an enolate intermediate which then acts as a nucleophile, attacking the carbonyl group of another molecule of the piperidone. This leads to the formation of a dimeric adduct, which can subsequently dehydrate.
Q2: What is the anticipated structure of the dimer?
A2: The initial dimer would be a β-hydroxy ketone. Subsequent dehydration under basic or acidic workup conditions would lead to an α,β-unsaturated ketone. The exact regiochemistry of the dimerization will depend on which α-proton is abstracted to form the enolate.
Q3: How do the methyl groups on the piperidine ring influence dimerization?
A3: The methyl groups at the C2 and C5 positions provide significant steric hindrance around the α-carbons and the carbonyl group. This steric bulk makes the formation of the enolate and the subsequent nucleophilic attack on another molecule more difficult, thereby reducing the likelihood of dimerization compared to less substituted cyclic ketones.[1][2]
Q4: Can I completely avoid dimerization?
A4: While complete avoidance can be challenging under all basic conditions, dimerization can be significantly minimized by carefully controlling reaction parameters such as temperature, base concentration, and reaction time. In cases where basic conditions are unavoidable and dimerization is a persistent issue, using a protecting group for the ketone functionality is a highly effective strategy.[3][4][5][6][7]
Q5: What analytical techniques are suitable for detecting and quantifying the monomer and its dimer?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to separate and quantify the monomer and the dimer.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the monomer and potential dimer, especially after derivatization if necessary.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the dimer if it is isolated and to determine the purity of the monomer.
Troubleshooting Guides
Problem: Significant Dimer Formation Observed by HPLC/GC-MS
This guide will help you troubleshoot and minimize the formation of the dimeric byproduct during your reaction.
| Potential Cause | Recommended Solution | Explanation |
| High Reaction Temperature | Lower the reaction temperature. Perform the reaction at 0 °C or below. | The rate of the aldol condensation is highly temperature-dependent. Lowering the temperature will significantly decrease the rate of dimerization. |
| Strong or Concentrated Base | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) or a lower concentration of a strong base (e.g., NaOH, KOH). | Stronger bases and higher concentrations lead to a higher equilibrium concentration of the reactive enolate intermediate, thus promoting dimerization. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the desired transformation is complete. | Extended exposure to basic conditions increases the opportunity for the slower dimerization side reaction to occur. |
| High Concentration of the Piperidone | Add the this compound solution slowly to the basic reaction mixture. | This keeps the instantaneous concentration of the enolizable ketone low, disfavoring the bimolecular self-condensation reaction.[1] |
| Inherent Reactivity | If the above measures are insufficient, consider protecting the ketone functionality. | For reactions where the ketone is not the reactive center, converting it to a non-enolizable derivative like an acetal will prevent dimerization.[3][4][5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization in a Base-Mediated Reaction
This protocol provides a general framework for running a reaction with this compound under basic conditions while minimizing self-condensation.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if using strong, air-sensitive bases.
-
Cooling: Cool the reaction vessel containing the solvent and the base to the desired low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slow Addition: Dissolve this compound in a suitable anhydrous solvent. Add this solution dropwise to the cooled, stirred basic solution over an extended period.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the endpoint accurately.
-
Quenching: Once the desired reaction is complete, quench the reaction by adding a suitable acidic solution (e.g., saturated aqueous NH₄Cl) at the low temperature.
-
Work-up: Proceed with the standard aqueous work-up and extraction protocol.
-
Purification: Purify the product using an appropriate technique, such as column chromatography, to separate it from any residual starting material and potential dimeric byproducts.
Protocol 2: Acetal Protection of the Ketone
This protocol describes the formation of a cyclic acetal to protect the ketone functionality.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) in a suitable solvent (e.g., toluene).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the protected ketone. This can be used in subsequent basic reactions without the risk of dimerization.
-
Deprotection: The acetal protecting group can be removed by treatment with aqueous acid (e.g., 1M HCl) to regenerate the ketone.
Data Presentation
The following table summarizes the expected trend in dimer formation based on general principles of aldol condensation kinetics. Note: This is a qualitative representation as specific quantitative data for this compound is not available in the literature.
| Parameter | Condition | Expected Dimer Formation |
| Temperature | -78 °C | Very Low |
| 0 °C | Low | |
| Room Temperature | Moderate | |
| 50 °C | High | |
| Base Strength | K₂CO₃ | Low |
| NaOH | Moderate | |
| LDA | High (if added to the ketone) | |
| Concentration | Slow Addition (Low instantaneous conc.) | Low |
| Batch Addition (High initial conc.) | High |
Visualizations
Caption: Proposed dimerization pathway of this compound under basic conditions.
Caption: Troubleshooting workflow for preventing dimerization.
This technical support center provides a comprehensive guide to understanding and mitigating the dimerization of this compound under basic conditions. By carefully controlling reaction parameters and, if necessary, employing a protection strategy, researchers can significantly improve the outcome of their experiments.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. US20020026083A1 - Protective gem-diol group for crossed aldol condensations - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 11. klacp.ac.cn [klacp.ac.cn]
Technical Support Center: Optimizing Catalyst Selection for the Hydrogenation of Piperidones
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the catalytic hydrogenation of piperidones.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of piperidones?
The selection of a catalyst is critical for achieving high yield and purity.[1] Common heterogeneous catalysts include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on Carbon (Rh/C), and Raney Nickel.[1][2] Pd/C is widely used for its efficiency and mild reaction conditions.[1][3] Rhodium and Ruthenium catalysts generally exhibit high activity under milder conditions, while Nickel catalysts are more cost-effective but may require more demanding conditions.[4] Recently, Rhodium(III) oxide (Rh₂O₃) has been identified as a highly active catalyst for hydrogenating a variety of unprotected pyridines (precursors to piperidines) under mild conditions.[5][6]
Q2: How do I choose an appropriate solvent for the reaction?
Solvent choice can significantly influence the reaction rate and outcome.[2] Protic solvents like methanol and ethanol are commonly used.[1][2] In some cases, acidic solvents like acetic acid can enhance the reaction rate by protonating the pyridine ring, which facilitates reduction.[3][7] However, when using alcohol solvents at high temperatures, N-alkylation of the resulting piperidine can be a side reaction.[2] Using a non-alkylating solvent such as ethyl acetate can mitigate this issue.[2]
Q3: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A small aliquot of the reaction mixture can be filtered to remove the catalyst and spotted on a TLC plate alongside the starting material.[1] A common eluent system for N-Boc-4-piperidone is a mixture of ethyl acetate and hexanes.[1] The spots can be visualized using a potassium permanganate stain, which reacts with the product alcohol more readily than the starting ketone.[1] Reaction progress can also be monitored by measuring hydrogen uptake in a high-pressure reactor.[1]
Q4: Besides catalytic hydrogenation, are there other effective reduction methods?
Yes, chemical reduction is an alternative. Sodium borohydride (NaBH₄) is a common reagent for reducing piperidones and can be used in standard laboratory glassware without the need for specialized high-pressure equipment.[1][8] While catalytic hydrogenation is often more efficient for large-scale industrial production, NaBH₄ is a cost-effective option for smaller scales.[1] Both methods generally offer high selectivity for the ketone reduction without affecting common protecting groups like the Boc group.[1]
Q5: How can I achieve stereoselectivity in the hydrogenation of substituted piperidones?
Achieving high stereoselectivity is a significant challenge.[9][10] For substrates prone to forming diastereomers, optimizing reaction conditions is key. Lowering the reaction temperature can enhance selectivity by favoring the transition state for the desired diastereomer.[9] The choice of catalyst and solvent also plays a crucial role.[9] For asymmetric hydrogenation to produce chiral piperidines, strategies include using chiral catalysts or converting the substrate into a chiral intermediate, such as a pyridinium salt, which can then be hydrogenated stereoselectively.[11][12]
Catalyst Performance Data
The selection of a catalyst and reduction method is critical for achieving high yield and purity. The following table summarizes quantitative data for common methods.[1]
| Catalyst/Reagent | Substrate | Product | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity |
| 5% Palladium on Carbon (Pd/C) | N-Boc-4-piperidone | N-Boc-4-hydroxypiperidine | 0.1 equiv. | Methanol | 50-60 | 0.1-0.5 | 1 | 96 | High[1] |
| Sodium Borohydride (NaBH₄) | 4-piperidone | 4-hydroxypiperidine | - | Methanol | Reflux | - | - | 90 | High[1] |
| Platinum(IV) Oxide (PtO₂) | Substituted Pyridine | Substituted Piperidine | 1-5 mol% | Acetic Acid | Room Temp. | 5.0-7.0 | - | High | High[3] |
| Rhodium on Carbon (Rh/C) | Pyridine | Piperidine | 5-10 mol% | Methanol | 25-100 | 1.0-5.0 | 4-24 | >95 | High[2][4] |
| Raney Nickel (Ra-Ni) | Pyridine | Piperidine | - | Ethanol | 170-200 | High | - | High | Good[8] |
Experimental Protocol: Catalytic Hydrogenation of N-Boc-4-piperidone using 5% Pd/C
This protocol is adapted from established methods and is favored for its mild conditions and high selectivity.[1]
Materials:
-
N-Boc-4-piperidone
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor with stirrer, pressure gauge, and temperature control
-
Celite® for filtration
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen) to remove any air.[1]
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Agitate the mixture until the substrate is fully dissolved.[1]
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The catalyst can be pyrophoric, so it should be handled with care, preferably as a slurry in a small amount of the reaction solvent.[1][3]
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (0.1–0.5 MPa) and heat the mixture to 50–60°C with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by using Thin-Layer Chromatography (TLC) analysis of small aliquots.[1]
-
Reaction Completion and Work-up: Once the reaction is complete (typically within 1 hour), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.[1]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air, as it may be pyrophoric; quench the filter cake with water.[1][3]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, N-Boc-4-hydroxypiperidine, can be further purified by crystallization or chromatography if necessary.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in 1,2,5-Trimethylpiperidin-4-one Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 1,2,5-Trimethylpiperidin-4-one. The focus is on the safe management of the exothermic nature of the reaction to ensure process stability, operator safety, and product quality.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing immediate actions and long-term solutions.
Q1: What are the initial signs of a potential thermal runaway, and what immediate actions are required?
A1: Early detection is critical to prevent a thermal runaway.[1]
Initial Signs:
-
A sudden and sharp increase in reactor temperature that deviates from the expected profile.[1]
-
A rapid rise in reactor pressure, which can occur even if the temperature seems controlled.[1]
-
Increased demand on the cooling system, which struggles to maintain the set temperature.[1]
-
Noticeable changes in the reaction mixture's appearance, such as color or viscosity.[1]
-
Increased off-gassing or foaming.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of all reactants.[1]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[1]
-
Ensure Agitation: Verify that the agitator is functioning correctly to prevent localized hot spots.[1]
-
Initiate Emergency Protocol: If the temperature continues to rise uncontrollably, activate the pre-defined emergency quenching or shutdown procedure.[1]
-
Alert and Evacuate: Notify all personnel in the area and evacuate to a designated safe location.[1]
Q2: The reactor temperature is fluctuating beyond the set limits, but it doesn't appear to be a runaway. What should I investigate?
A2: Temperature fluctuations can be an early warning of process instability.
Possible Causes & Solutions:
-
Inconsistent Reagent Addition: An unstable feed rate can cause the rate of heat generation to vary.
-
Solution: Verify the calibration and performance of dosing pumps. Ensure a steady, controlled addition rate is maintained.[2]
-
-
Poor Mixing: Inadequate agitation can lead to temperature gradients and localized hot spots within the reactor.[1]
-
Solution: Check the agitator speed and ensure it is appropriate for the reaction volume and viscosity. Consider installing baffles to improve mixing efficiency.
-
-
Cooling System Inefficiency: Fouling on heat exchanger surfaces or variations in coolant temperature/flow rate can impair heat removal.
-
Solution: Inspect and clean heat transfer surfaces. Verify that the coolant supply is stable and meets the process requirements.
-
-
Sensor Malfunction: A faulty temperature probe can give inaccurate readings.
-
Solution: Calibrate or replace the temperature sensor. Use a secondary, redundant probe for verification if available.
-
Q3: I'm observing an unexpected pressure increase in the reactor. What are the potential causes?
A3: An unexpected pressure increase is a serious safety concern that must be addressed immediately.
Possible Causes & Solutions:
-
Gas Evolution: The reaction may be producing non-condensable gases at a higher rate than anticipated, potentially due to a side reaction or decomposition at elevated temperatures.
-
Solution: Cross-reference with reaction calorimetry and thermal hazard analysis data. Ensure the reactor's vent and relief systems are correctly sized and functional.
-
-
Boiling of a Low-Boiling Component: A localized hot spot could be causing a solvent or reagent to boil.
-
Solution: Improve agitation and review the operating temperature to ensure it is well below the boiling point of all components.
-
-
Blocked Vent or Relief Line: An obstruction in the vent path can lead to a rapid pressure buildup.
-
Solution: As part of a pre-batch checklist, always verify that all vent and emergency relief paths are clear and unobstructed.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for heat removal in large-scale exothermic reactions?
A1: Effective heat removal is fundamental to safety. The most common methods include:
-
Jacketed Reactors: The reactor vessel is surrounded by an outer jacket through which a cooling fluid (e.g., chilled water, brine, or a thermal oil) is circulated.[3]
-
Internal Cooling Coils: Coils placed inside the reactor provide additional heat transfer surface area, allowing for more efficient cooling.[4]
-
External Heat Exchangers: The reaction mixture is pumped through an external shell-and-tube or plate heat exchanger and then returned to the reactor.[5]
-
Condenser Cooling: If the reaction is run at the boiling point of the solvent ("reflux"), the vaporized solvent can be condensed in an overhead heat exchanger and returned to the vessel, removing heat via the latent heat of vaporization.
Q2: How does scaling up from the lab to production impact the management of the reaction exotherm?
A2: Scaling up presents significant thermal management challenges. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally (the surface-area-to-volume ratio decreases).[6] This means that a reaction that was easily controlled in a small laboratory flask can generate heat much faster than it can be removed in a large production vessel, increasing the risk of a thermal runaway.[6][7] Therefore, a simple linear scale-up of process parameters is often not feasible or safe.[8]
Q3: What process parameters are most critical to monitor and control during the synthesis?
A3: Several parameters must be tightly controlled:
-
Temperature: Both the reaction mass and the cooling jacket temperatures should be continuously monitored.[9]
-
Reagent Addition Rate: The rate at which the limiting reagent is added directly controls the rate of heat generation.[1]
-
Pressure: Monitoring the reactor headspace pressure is critical for detecting abnormal gas evolution or boiling.[9]
-
Agitator Speed: Consistent and effective mixing is essential to maintain temperature uniformity.[1]
-
Coolant Flow Rate and Temperature: The stability of the cooling utility is vital for consistent heat removal.[3]
Q4: What are the key engineering and administrative controls for ensuring safety?
A4: A multi-layered approach to safety is essential.
-
Engineering Controls:
-
Adequately sized cooling systems with redundancy.[9]
-
High-integrity pressure relief systems (e.g., rupture discs, relief valves).[9]
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Automated control systems with interlocks to halt reagent feeds if temperature or pressure deviates from safe limits.[10]
-
Emergency quenching systems to rapidly stop the reaction.[1]
-
-
Administrative Controls:
-
Thorough process hazard analysis (PHA) and risk assessments before scale-up.[11]
-
Detailed and clearly written Standard Operating Procedures (SOPs).
-
Comprehensive training for operators on normal procedures, hazard recognition, and emergency response.[9][11]
-
A robust Management of Change (MOC) process for any modifications to the process or equipment.
-
Q5: What is the role of reaction calorimetry in safely scaling up this process?
A5: Reaction calorimetry is a critical tool for understanding the thermal risks of a chemical process before scale-up. It provides essential quantitative data, such as:
-
Heat of Reaction (ΔHr): The total amount of energy released by the reaction.
-
Heat Flow Rate: The rate at which heat is generated over time, which helps in designing the necessary cooling capacity.
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Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a crucial indicator of the severity of a potential runaway.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under runaway conditions.[12]
This data is vital for designing safe operating procedures, sizing cooling and relief systems, and ensuring that the process can be controlled at the intended scale.[12]
Quantitative Data: Thermal Hazard Analysis
The following table presents an example of thermal hazard data for a related exothermic reaction, illustrating the key parameters assessed during a safety review. Specific data for the this compound synthesis must be determined experimentally.
| Parameter | Value (Illustrative Example for a Precursor Synthesis) | Significance |
| Heat of Reaction (ΔHr) | -87 kJ/mol | Indicates the total energy released per mole of reactant.[1] |
| Adiabatic Temperature Rise (ΔTad) | 99 °C | The potential temperature increase in a worst-case scenario (loss of cooling).[1] |
| Maximum Temperature of Synthesis Reaction (MTSR) | Tprocess + ΔTad | Highest potential temperature; must be well below the decomposition temperature. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | Varies (e.g., hours) | Time available to take corrective action after cooling is lost. |
| Onset Temperature of Decomposition (TD) | > 200 °C (Typical Target) | The temperature at which the product or reaction mass begins to decompose, potentially generating more heat and gas. Must be significantly higher than the MTSR.[12] |
Note: Data is illustrative and based on a precursor synthesis described in the literature.[1] Each specific process requires its own detailed calorimetric analysis.
Generalized Experimental Protocol for Safe Large-Scale Synthesis
This protocol outlines a generalized semi-batch procedure for the synthesis of this compound, emphasizing safety and control of the exothermic reaction.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and all associated equipment (agitator, probes, cooling system, emergency relief) is fully operational and has passed pre-batch checks.
-
Inert the reactor atmosphere with nitrogen to prevent side reactions and ensure a safe headspace.
-
-
Initial Charge:
-
Charge the reactor with the initial starting materials and solvent as per the batch record.
-
Start agitation to ensure the mixture is homogenous.
-
Begin circulating coolant through the reactor jacket to bring the initial charge to the target starting temperature (e.g., 10-15 °C).
-
-
Controlled Reagent Addition:
-
Begin the slow, controlled, subsurface addition of the limiting reagent (e.g., a solution of isopropenyl-2-chloropropylketone) via a calibrated dosing pump.[13]
-
Continuously monitor the internal temperature. The addition rate should be programmed in the process control system to not exceed a defined maximum temperature limit. The cooling system should be able to comfortably remove the generated heat.
-
If the temperature rises towards the upper limit, the control system should automatically reduce or stop the addition until the temperature is back within the desired range.
-
-
Reaction & Monitoring:
-
After the addition is complete, maintain the reaction mixture at the target temperature for the specified hold period to ensure complete conversion.
-
Continue to monitor temperature, pressure, and agitator power draw for any deviations from the expected profile.
-
-
Work-up and Isolation:
-
Once the reaction is deemed complete by in-process controls (e.g., HPLC, GC), proceed with the established work-up and product isolation procedures.
-
Ensure that any quenching or neutralization steps are also assessed for potential exotherms and are performed under controlled conditions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. labproinc.com [labproinc.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. contractpharma.com [contractpharma.com]
- 9. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. Temperature Control of a Stirred Reactor [apmonitor.com]
- 11. sigma-hse.com [sigma-hse.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 1,2,5-Trimethylpiperidin-4-one Enantiomers by HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 1,2,5-Trimethylpiperidin-4-one enantiomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not observing any separation of the this compound enantiomers. What are the initial troubleshooting steps?
A1: Achieving baseline separation of enantiomers often requires methodical optimization. If you are not seeing any initial separation, consider the following systematic approach:
-
Confirm Chiral Stationary Phase (CSP) Suitability: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are generally the most effective for resolving a wide range of racemates, including cyclic amines. If you are not using a polysaccharide-based column, switching to one is a recommended first step.
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For normal phase chromatography, a good starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol. Varying the ratio of the alcohol modifier (e.g., from 5% to 20%) can significantly impact resolution.
-
Incorporate a Basic Additive: this compound is a basic compound. Interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica support can lead to poor peak shape and a lack of resolution.[1] To mitigate this, add a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1][2]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is a common issue in the analysis of basic compounds. Here are several strategies to improve peak symmetry:
-
Increase the Concentration of the Basic Additive: If you are already using a basic additive, try incrementally increasing its concentration (e.g., from 0.1% to 0.2% or 0.3%). This can further mask the active silanol sites on the stationary phase.
-
Lower the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can allow for better mass transfer and improved peak shape.
-
Adjust the Column Temperature: Temperature can influence peak shape and selectivity. Experiment with a range of temperatures (e.g., 15°C to 40°C) to find the optimal condition for your separation. Lower temperatures often, but not always, improve chiral separations.[1]
-
Consider a Different Basic Additive: The choice of basic additive can influence the separation. If DEA is not providing the desired peak shape, consider trying other amines like triethylamine (TEA) or butylamine (BA).[3]
Q3: I have partial separation, but the resolution is not sufficient for accurate quantification. How can I improve the resolution?
A3: Improving partial separation requires fine-tuning of the chromatographic conditions:
-
Fine-Tune the Mobile Phase Composition: Small changes in the percentage of the alcohol modifier can have a significant impact on resolution. Try adjusting the concentration in small increments (e.g., 1-2%).
-
Switch the Alcohol Modifier: If you are using isopropanol, try switching to ethanol, or vice-versa. Different alcohol modifiers can offer different selectivities for your enantiomers.
-
Screen Different Chiral Stationary Phases: If optimizing the mobile phase does not yield baseline resolution, screening other polysaccharide-based CSPs is recommended. Columns with different chiral selectors (e.g., amylose vs. cellulose derivatives) can provide the necessary selectivity.
-
Decrease the Column Temperature: Lowering the temperature can sometimes increase the interaction differences between the enantiomers and the CSP, leading to better resolution.
Q4: My retention times are too long, leading to excessively long run times. What can I do?
A4: Long retention times can be addressed by:
-
Increasing the Strength of the Mobile Phase: For normal phase chromatography, this means increasing the percentage of the alcohol modifier in the mobile phase. This will decrease the interaction of the analyte with the stationary phase and reduce retention time.
-
Increasing the Flow Rate: While lower flow rates are often beneficial for resolution, a modest increase in flow rate can be used to shorten the analysis time, provided that resolution is not compromised significantly.
-
Increasing the Column Temperature: Higher temperatures generally lead to shorter retention times. However, be mindful that this can also affect selectivity and resolution.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is most likely to be successful for the separation of this compound enantiomers?
A1: Based on the separation of similar basic, cyclic amine structures, polysaccharide-based chiral stationary phases are the most promising. Specifically, columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), have a high success rate for this class of compounds.
Q2: Why is a basic additive necessary in the mobile phase?
A2: The piperidine nitrogen in this compound is basic and can interact strongly with residual acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction can lead to severe peak tailing and poor or no chiral separation. A basic additive, such as diethylamine or triethylamine, is added to the mobile phase to compete for these active sites, thereby minimizing the undesirable interactions and improving peak shape and resolution.[1]
Q3: Can I use reversed-phase HPLC for this separation?
A3: While normal-phase and polar organic modes are more common for the chiral separation of basic compounds on polysaccharide columns, reversed-phase HPLC is also a possibility. However, it may require a different type of chiral stationary phase, such as one based on a macrocyclic glycopeptide or a cyclodextrin. Method development would be required to determine the feasibility of a reversed-phase separation.
Q4: What detection method is suitable for this compound?
A4: this compound lacks a strong chromophore, which can make UV detection challenging at higher wavelengths. Detection at a low wavelength (e.g., 210-220 nm) may be possible. If sensitivity is an issue, alternative detection methods such as mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be employed. Alternatively, pre-column derivatization with a UV-active agent can be considered to enhance detectability.
Experimental Protocol (Generalized)
This protocol provides a starting point for the development of a chiral HPLC method for the separation of this compound enantiomers. Optimization will be necessary to achieve the desired separation.
1. Sample Preparation:
- Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV detector or other suitable detector.
- Chiral Column: Start with a polysaccharide-based column, for example, a Chiralpak® IA or Chiralcel® OD-H (or equivalent).
- Mobile Phase:
- Initial screening: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
- Optimization: Vary the ratio of n-Hexane to Isopropanol (e.g., 95:5, 80:20) and consider using ethanol as an alternative alcohol modifier.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25°C (with the option to explore a range from 15°C to 40°C).
- Detection: UV at 215 nm (or other suitable wavelength/detector).
- Injection Volume: 5 - 10 µL.
3. Method Development and Optimization Workflow:
Caption: Workflow for Chiral HPLC Method Development.
Data Presentation
The following table provides an example of how to present quantitative data from your chiral separation experiments. Note: The values presented here are hypothetical and for illustrative purposes only.
| Column | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temp. (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® IA | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | 8.5 | 9.8 | 1.8 |
| Chiralpak® IA | n-Hexane/IPA/DEA (85:15:0.1) | 1.0 | 25 | 7.2 | 8.1 | 2.1 |
| Chiralpak® IA | n-Hexane/Ethanol/DEA (90:10:0.1) | 1.0 | 25 | 9.1 | 10.5 | 2.5 |
| Chiralcel® OD-H | n-Hexane/IPA/DEA (90:10:0.1) | 0.8 | 20 | 12.3 | 14.1 | 2.8 |
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Common Chiral HPLC Issues.
References
Stability issues and proper storage of 1,2,5-Trimethylpiperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 1,2,5-Trimethylpiperidin-4-one.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing step-by-step troubleshooting advice.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to determine the molecular weight of the impurities.
-
Investigate Potential Degradation Pathways:
-
Oxidation: The piperidine ring can be susceptible to oxidation. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and that solvents are degassed.
-
Hydrolysis: While less common for this specific structure, ensure the use of dry solvents, especially if the compound is stored for extended periods in solution.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation. Protect the compound and its solutions from light.
-
-
Perform Forced Degradation Studies: To intentionally generate degradation products for identification, subject a small sample of the compound to stress conditions (see Experimental Protocols section). This can help confirm if the unknown peaks correspond to degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To minimize degradation, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) and to protect it from light. Several suppliers recommend refrigeration at 2-8°C.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and air. It is advisable to prepare fresh solutions for each experiment. If solutions must be stored, they should be kept at low temperatures (2-8°C or frozen), protected from light, and blanketed with an inert gas.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: Are there any signs of degradation I should look for?
A4: Visual signs of degradation can include a change in color or the development of an unusual odor. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of the compound is through analytical techniques such as HPLC or GC.
Quantitative Data on Storage and Stability
Currently, there is limited publicly available quantitative data specifically for the stability of this compound under various conditions. The following table provides general storage recommendations based on information from safety data sheets of the compound and its structural analogs.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Amber vial or stored in the dark | To prevent photodegradation. |
| Moisture | Tightly sealed container in a dry place | To prevent potential hydrolysis. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a detector such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak area.
Protocol 2: Forced Degradation Study
This protocol is based on ICH Q1A guidelines and is intended to identify potential degradation products and pathways.[1][2][3][4][5]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for a specified time. Neutralize with 1N HCl before analysis.
-
Oxidation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified time.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. A dark control should be run in parallel.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as described in Protocol 1, preferably with MS detection) to separate and identify the degradation products.
Logical Relationship for Forced Degradation Study:
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Identifying and characterizing unknown byproducts in 1,2,5-Trimethylpiperidin-4-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,5-Trimethylpiperidin-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include aldol condensation of the ketone starting material and over-alkylation of the amine.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the isopropenyl-2-chloropropylketone to methylamine can lead to incomplete conversion or the formation of byproducts.[1]
-
Inefficient Purification: Product loss during workup and purification steps such as extraction and distillation can significantly lower the final yield.
Q2: I observe unexpected peaks in my GC-MS analysis of the crude product. What could these be?
A2: Unexpected peaks in your GC-MS chromatogram likely correspond to byproducts formed during the synthesis. Based on the reactants and reaction conditions, the most probable byproducts are:
-
Aldol Condensation Product: The starting ketone can undergo self-condensation, especially under basic conditions, to form a larger α,β-unsaturated ketone.
-
Over-alkylation Product: The secondary amine of the newly formed piperidone ring can react further with the chloro-ketone starting material, leading to a tertiary amine byproduct.
-
Isomeric Byproducts: Depending on the stereochemistry of the starting materials and the reaction conditions, different stereoisomers of this compound may be formed.
Q3: How can I confirm the identity of the main product and the suspected byproducts?
A3: A combination of spectroscopic techniques is essential for the unambiguous identification of your products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of your mixture and provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This information is crucial for determining the molecular weight of each component and inferring their structures based on fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in your molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, you can elucidate the exact structure and stereochemistry of the main product and byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in your molecules, such as the carbonyl (C=O) group of the ketone and the C-N bond of the amine.
Data Presentation: Quantitative Analysis of Potential Products
The following tables summarize the expected quantitative data for the target product and potential byproducts.
Table 1: Expected GC-MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Major m/z Peaks |
| This compound | C₈H₁₅NO | 141.21 | 141 (M+), 126, 98, 83, 70, 57 |
| Aldol Condensation Byproduct | C₁₆H₂₈N₂O | 264.41 | 264 (M+), 249, 221, 166, 98 |
| Over-alkylation Byproduct | C₁₆H₂₈ClNO₂ | 301.85 | 301 (M+), 266, 221, 141, 98 |
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Proton Assignment | This compound | Aldol Condensation Byproduct (Hypothesized) | Over-alkylation Byproduct (Hypothesized) |
| N-CH₃ | ~2.3 | ~2.3-2.5 | ~2.4-2.6 |
| C2-CH₃ | ~1.0 | ~1.0-1.2 | ~1.0-1.2 |
| C5-CH₃ | ~0.9 | ~0.9-1.1 | ~0.9-1.1 |
| Ring CH₂ | ~2.0-2.8 | ~2.0-3.0 | ~2.2-3.2 |
| Ring CH | ~2.5-3.0 | ~2.5-3.2 | ~2.6-3.4 |
| Vinyl CH (Aldol) | - | ~6.0-6.5 | - |
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Carbon Assignment | This compound | Aldol Condensation Byproduct (Hypothesized) | Over-alkylation Byproduct (Hypothesized) |
| C=O | ~210 | ~200, ~210 | ~210 |
| N-CH₃ | ~42 | ~42-45 | ~45-48 |
| C2-CH₃ | ~15 | ~15-17 | ~15-17 |
| C5-CH₃ | ~12 | ~12-14 | ~12-14 |
| Ring C | ~40-65 | ~40-70 | ~40-70 |
| Vinyl C (Aldol) | - | ~125, ~150 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described in Russian patent RU2123495C1.[1]
-
Reaction Setup: In a four-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, add a 31% aqueous solution of methylamine.
-
Addition of Chloro-ketone: While stirring, slowly add a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride to the methylamine solution at a temperature of 20-30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 40-45 °C and maintain this temperature with constant stirring for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with water and then dry it over anhydrous sodium sulfate. Remove the methylene chloride by distillation at atmospheric pressure. The crude product is then purified by vacuum distillation to yield this compound.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of components with different boiling points. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: As the separated components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratios are detected.
-
Data Analysis: Analyze the resulting chromatogram to identify the retention times of different peaks. Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which can be compared to spectral libraries and the expected data in Table 1.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product or a fraction from the crude mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time than the ¹H NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to elucidate the structure of the compound. Compare the obtained data with the expected values in Tables 2 and 3.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical troubleshooting guide for common issues in this compound synthesis.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 1,2,5-Trimethylpiperidin-4-one
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1,2,5-Trimethylpiperidin-4-one, a key intermediate in pharmaceutical synthesis. The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparison to an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The information is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction to this compound
This compound is a derivative of piperidinone.[1] As an organic building block, its accurate quantification is crucial for ensuring the quality and consistency of subsequent manufacturing processes and the final active pharmaceutical ingredient (API). Validated analytical methods are therefore essential for its analysis in various sample matrices.
Overview of Analytical Techniques
While a specific, publicly validated HPLC method for this compound is not extensively documented, methods for similar piperidine and piperidone analogues can be adapted.[2][3] This guide proposes a robust HPLC method based on these established protocols and compares it with a potential GC-MS alternative, another powerful technique for the analysis of volatile and semi-volatile compounds.[4]
Performance Comparison: HPLC vs. GC-MS
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the expected performance characteristics of a proposed HPLC-UV method versus a GC-MS method for the analysis of this compound.
| Parameter | Proposed HPLC-UV Method | Alternative GC-MS Method | Rationale/Comments |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods are expected to provide excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods can achieve high accuracy. GC-MS may have slightly wider acceptance criteria depending on sample complexity. |
| Precision (% RSD) | < 2% | < 3% | HPLC generally offers slightly better precision for routine quantitative analysis. |
| Limit of Detection (LOD) | ~10-20 ng/mL | ~1-5 ng/mL | GC-MS, especially with selected ion monitoring (SIM), typically offers superior sensitivity. |
| Limit of Quantification (LOQ) | ~30-60 ng/mL | ~5-15 ng/mL | Consistent with the higher sensitivity of GC-MS. |
| Specificity | High | Very High | While HPLC with UV detection can be specific, GC-MS provides mass spectral data, offering a higher degree of confidence in peak identity. |
| Sample Throughput | High | Moderate | HPLC methods often have shorter run times and require less sample preparation compared to GC-MS, which may require derivatization. |
| Instrumentation Cost | Moderate | High | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
Experimental Protocols
4.1. Proposed HPLC-UV Method
This proposed method is based on reversed-phase HPLC, which is a common and robust technique for the analysis of small organic molecules.[2][5]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase modification.
-
This compound: Reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A starting point could be a 30:70 (v/v) mixture of ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a lower wavelength (e.g., 210 nm) is suggested. For compounds without a UV chromophore, alternative detectors like a Charged Aerosol Detector (CAD) could be considered.[6]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
4.2. Alternative GC-MS Method
This method is suitable for the analysis of volatile and semi-volatile compounds and offers high selectivity and sensitivity.
Instrumentation:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Standards:
-
Methanol or Dichloromethane: GC grade.
-
This compound: Reference standard.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like methanol.
-
Prepare calibration standards by serial dilution.
-
Dissolve the sample in the same solvent, filter if necessary, and inject into the GC-MS.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates the key steps in the validation of the proposed HPLC method, in accordance with ICH guidelines.[7]
Caption: Workflow for HPLC method validation.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The proposed HPLC-UV method offers a good balance of performance, cost-effectiveness, and high throughput, making it suitable for routine quality control applications. The GC-MS method, while more resource-intensive, provides superior sensitivity and specificity, which may be necessary for trace-level analysis or in complex sample matrices. The choice of method should be guided by the specific analytical requirements of the user.
References
- 1. lookchem.com [lookchem.com]
- 2. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Comparative Investigation of the Differences in Chemical Compounds between Raw and Processed Mume Fructus Using Plant Metabolomics Combined with Chemometrics Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
A Comparative Guide to the Synthetic Routes of 1,2,5-Trimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct synthetic routes to 1,2,5-trimethylpiperidin-4-one, a key intermediate in the synthesis of pharmaceuticals such as the analgesic Promedol. The comparison focuses on reaction efficiency, procedural complexity, and the nature of the starting materials. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Chlorinated Ketone Cyclization | Route 2: Dieckmann Cyclization | Route 3: One-Pot Mannich-Type Reaction |
| Starting Materials | Isopropenyl-2-chloropropylketone, Methylamine | Methyl methacrylate, Methyl crotonate, Methylamine | Propanal, Methylamine, Methyl vinyl ketone |
| Key Reagents | Methylene chloride | Sodium methoxide (or other strong base) | Acid or base catalyst |
| Reaction Type | Nucleophilic substitution and intramolecular cyclization | Michael addition, Dieckmann condensation, Decarboxylation | Mannich reaction and intramolecular cyclization |
| Number of Steps | 1 | 3 (Diester formation, Cyclization, Decarboxylation) | 1 |
| Reported Yield | 82-85%[1] | ~33%[1] | Not reported (Plausible) |
| Reaction Temperature | 40-45°C[1] | Reflux | Room temperature to reflux |
| Reaction Time | 2 hours[1] | Several hours per step | Varies, potentially a few hours |
| Advantages | High yield, shorter reaction time, fewer steps, less hazardous solvent (methylene chloride vs. flammable ethers)[1] | Utilizes readily available starting materials. | Potentially the most atom-economical and step-efficient route. |
| Disadvantages | Starting chlorinated ketone may not be commercially available and requires separate synthesis. | Multi-step, low overall yield, uses hazardous and flammable reagents like alkali metals or their amides.[1] | A plausible but not explicitly documented route for this specific product; may require significant optimization. |
Experimental Protocols
Route 1: Chlorinated Ketone Cyclization
This method is based on the procedure described in Russian Patent RU2123495C1.[1]
Experimental Protocol:
-
To a four-necked reactor equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 90 mL of a 31% aqueous solution of methylamine (0.9 mol).
-
While stirring, gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (0.4 mol of the ketone) at a temperature of 20-30°C.
-
After the addition is complete, heat the reaction mixture to 40-45°C and maintain this temperature with constant stirring for 2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the lower organic layer.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Remove the methylene chloride by distillation at atmospheric pressure.
-
The residue is then distilled under vacuum to yield this compound. (Boiling point: 56°C at 3 mm Hg).
Route 2: Dieckmann Cyclization
This route involves the formation of a diester intermediate, followed by an intramolecular Dieckmann condensation and subsequent decarboxylation. The starting materials are cited in Russian Patent RU2123495C1 as methyl methacrylate, methyl crotonate, and methylamine.[1]
Experimental Protocol (Plausible):
Step 1: Synthesis of the Diester Intermediate
-
In a suitable reaction vessel, combine methyl methacrylate and methyl crotonate.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of methylamine with vigorous stirring.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC).
-
After the reaction is complete, extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting diester by vacuum distillation.
Step 2: Dieckmann Cyclization
-
In a flame-dried flask under an inert atmosphere, dissolve the purified diester in an anhydrous solvent such as toluene.
-
Add a strong base, such as sodium methoxide or sodium hydride, portion-wise while stirring.
-
Heat the mixture to reflux for several hours until the cyclization is complete.
-
Cool the reaction mixture and quench with a weak acid.
-
Extract the product, wash, dry, and purify the resulting β-keto ester.
Step 3: Decarboxylation
-
Reflux the β-keto ester in an acidic aqueous solution (e.g., hydrochloric acid) for several hours.
-
Cool the solution and neutralize it with a base.
-
Extract the final product, this compound, with an organic solvent.
-
Wash, dry, and purify by vacuum distillation.
Route 3: One-Pot Mannich-Type Reaction
This proposed one-pot synthesis is a variation of the Mannich reaction, which is a common method for preparing piperidin-4-ones.
Experimental Protocol (Plausible):
-
In a round-bottom flask, combine propanal and an aqueous solution of methylamine in a suitable solvent like ethanol.
-
Add a catalytic amount of a suitable acid or base.
-
To this mixture, slowly add methyl vinyl ketone at room temperature with stirring.
-
After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the reaction mixture if necessary.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Mandatory Visualizations
Caption: Synthetic pathway for Route 1.
References
A Comparative Guide to 1,2,5-Trimethylpiperidin-4-one and N-methyl-4-piperidone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, piperidone derivatives serve as crucial building blocks for a vast array of therapeutic agents. Among these, 1,2,5-Trimethylpiperidin-4-one and N-methyl-4-piperidone are two key intermediates utilized in the production of important drugs. This guide provides an objective comparison of these two compounds, focusing on their physicochemical properties, applications in pharmaceutical synthesis, and available experimental data to inform researchers in their selection of appropriate synthetic precursors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these piperidones is essential for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | This compound | N-methyl-4-piperidone |
| CAS Number | 7516-33-8[1] | 1445-73-4[2] |
| Molecular Formula | C₈H₁₅NO[1] | C₆H₁₁NO[2] |
| Molecular Weight | 141.21 g/mol [1] | 113.16 g/mol [2] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[3] |
| Boiling Point | 203.362 °C at 760 mmHg[1] | 55-60 °C at 11 mmHg[4] |
| Density | 0.917 g/cm³[1] | 0.92 g/mL at 25 °C[5] |
| Flash Point | 71.126 °C[1] | - |
| Solubility | Soluble in various organic solvents[6] | Soluble in water and organic solvents[3] |
The most notable structural difference is the presence of two additional methyl groups at the C2 and C5 positions of the piperidine ring in this compound. This substitution pattern has significant implications for its stereochemistry and reactivity compared to the simpler N-methyl-4-piperidone.
Role in Pharmaceutical Synthesis: Established Applications
Both piperidones are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their utility is demonstrated in the production of well-known drugs.
N-methyl-4-piperidone is a versatile precursor for a range of pharmaceuticals, including:
-
Pimavanserin: An atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[7][8]
-
Bamipine: An antihistamine drug.
-
Naratriptan: A triptan drug used for the treatment of migraine headaches.
-
Fentanyl and its analogs: Potent synthetic opioids used as analgesics.[9]
This compound is primarily known as a key intermediate in the synthesis of:
The differing substitution patterns on the piperidine ring influence the choice of these molecules for specific drug targets. The simpler structure of N-methyl-4-piperidone allows for a wider range of subsequent modifications, while the stereochemistry of this compound is crucial for the specific pharmacological activity of Promedol.
Comparative Performance: A Look at the Data
Case Study 1: Synthesis of Pimavanserin using N-methyl-4-piperidone
The synthesis of Pimavanserin often involves the reductive amination of N-methyl-4-piperidone with 4-fluorobenzylamine.
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| Reductive Amination | N-methyl-4-piperidone, 4-fluorobenzylamine | 5% Pd/C, H₂, MeOH | - | 99% (as HCl salt) | [6] |
| Urea Formation | N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, 4-isobutoxybenzyl isocyanate | - | 95.6% | - |
Case Study 2: Synthesis of this compound (Precursor to Promedol)
A patented method describes the synthesis of this compound.
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| Cyclization | Isopropenyl-2-chloropropylketone, Methylamine | Methylene chloride, 40-45 °C | 84.9% | - | [10] |
Analysis of Performance:
While a direct comparison is not possible, the available data highlights several key points:
-
Reactivity: N-methyl-4-piperidone readily undergoes reductive amination, a common and efficient method for forming C-N bonds in pharmaceutical synthesis. The reaction to form the key intermediate for Pimavanserin proceeds with high purity.
-
Steric Hindrance: The presence of methyl groups at the C2 and C5 positions in this compound introduces significant steric bulk around the carbonyl group. This can influence its reactivity towards nucleophiles and may necessitate specific reaction conditions. However, this steric hindrance is also critical for establishing the desired stereochemistry in the final drug product, Promedol.
-
Yields: High yields have been reported for reactions involving both piperidones in their respective synthetic routes, indicating their efficiency as chemical intermediates when appropriate conditions are employed.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for key reactions involving each piperidone.
Protocol 1: Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Pimavanserin Intermediate)
-
Reaction: Reductive amination of N-methyl-4-piperidone.
-
Materials:
-
N-methyl-4-piperidone (0.25 moles)
-
4-fluorobenzylamine (0.24 moles)
-
5% Palladium on carbon (Pd/C) catalyst (1.1 g)
-
Methanol (MeOH) (151.7 g)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve N-methyl-4-piperidone and 4-fluorobenzylamine in methanol in a suitable reaction vessel.
-
Add the 5% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas and stir the mixture until hydrogen consumption ceases.
-
Filter the reaction mixture to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the product.[6]
-
Protocol 2: Synthesis of this compound
-
Reaction: Cyclization reaction.
-
Materials:
-
25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (197.5 g, containing 0.4 mol of the ketone)
-
31% aqueous solution of methylamine (90 ml, containing 0.9 mol of methylamine)
-
-
Procedure:
-
In a four-necked reactor equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, charge the aqueous solution of methylamine.
-
Gradually add the solution of isopropenyl-2-chloropropylketone to the stirred methylamine solution at a temperature of 20-30 °C.
-
After the addition is complete, maintain the reaction mixture at 40-45 °C with constant stirring for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.
-
Evaporate the methylene chloride from the organic layer and perform vacuum distillation to obtain this compound.[10]
-
Visualizing the Synthetic Pathways
Diagram 1: Synthesis of a Pimavanserin Precursor
Caption: Reductive amination of N-methyl-4-piperidone.
Diagram 2: Logical Relationship in Piperidone Selection
Caption: Factors influencing piperidone selection.
Conclusion
Both this compound and N-methyl-4-piperidone are valuable assets in the arsenal of the medicinal chemist. The choice between them is not a matter of superior overall performance, but rather a strategic decision based on the specific requirements of the target molecule.
-
N-methyl-4-piperidone offers broader utility due to its simpler structure and amenability to a variety of common synthetic transformations, making it a versatile building block for a wide range of pharmaceuticals.
-
This compound , with its inherent stereochemistry and steric bulk, is a more specialized intermediate. Its application is critical where precise control of stereoisomerism is paramount for the desired pharmacological activity, as exemplified by the synthesis of Promedol.
Researchers and drug development professionals should consider the steric and stereochemical demands of their synthetic targets when selecting between these two important piperidone derivatives. Future research into direct comparative studies would provide more quantitative insights into their relative performance and could open new avenues for their application in pharmaceutical synthesis.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. osti.gov [osti.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. WO2019179920A1 - Process for the manufacturing of pimavanserin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019207494A1 - Method for the preparation of pimavanserin base - Google Patents [patents.google.com]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2455377B1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 10. WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to the Efficacy of Promedol Synthesized from Different Batches of 1,2,5-Trimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative framework for evaluating the efficacy of the opioid analgesic Promedol (Trimeperidine) when synthesized from different production batches of the key precursor, 1,2,5-Trimethylpiperidin-4-one. The purity and impurity profile of this precursor can theoretically influence the stereoisomeric ratio, purity, and ultimately the pharmacological activity of the final Promedol active pharmaceutical ingredient (API). This document outlines the necessary experimental protocols, presents hypothetical comparative data, and illustrates the key biological pathways and experimental workflows relevant to such an investigation.
Introduction
Promedol, a synthetic opioid of the pethidine group, is a potent analgesic used for severe pain.[1] Its synthesis relies on the key intermediate, this compound.[2][3] Variations in the synthesis of this precursor, including different catalysts, reaction conditions, or purification methods across batches, can introduce impurities or alter the stereochemical landscape of the final product. Promedol has four stereoisomers, with the beta (isopromedol) and gamma (trimeperidine) isomers being pharmacologically active.[4][5]
The efficacy of an opioid is critically dependent on its purity and its specific interaction with opioid receptors. Even minor impurities or shifts in the isomeric composition could potentially alter the therapeutic efficacy and safety profile of the drug. This guide presents a hypothetical comparative analysis of three distinct batches of this compound and their impact on the resulting Promedol's performance.
Hypothetical Batch Comparison Data
The following tables summarize hypothetical data from the analysis of Promedol API synthesized from three different batches of this compound.
Table 1: Precursor and Final API Purity Profile
| Parameter | Batch A Precursor | Promedol from Batch A | Batch B Precursor | Promedol from Batch B | Batch C Precursor | Promedol from Batch C |
| Purity (HPLC, % Area) | 99.8% | 99.7% | 98.5% | 98.6% | 99.5% | 99.3% |
| Known Impurity 1 (%) | 0.1% | 0.15% | 0.8% | 0.7% | 0.2% | 0.3% |
| Unknown Impurity 2 (%) | <0.05% | <0.05% | 0.5% | 0.4% | 0.1% | 0.15% |
| Residual Solvents (ppm) | 50 | 75 | 250 | 310 | 100 | 120 |
| γ-isomer : β-isomer Ratio | N/A | 60:40 | N/A | 52:48 | N/A | 58:42 |
Table 2: In Vitro Pharmacological Profile
| Parameter | Promedol from Batch A | Promedol from Batch B | Promedol from Batch C | Control (Reference Standard) |
| μ-Opioid Receptor Binding Affinity (Ki, nM) | 15.2 | 22.5 | 18.1 | 15.0 |
| Receptor Occupancy at 50 nM (%) | 78% | 65% | 72% | 80% |
| Functional Assay (GTPγS Binding, EC50, nM) | 35.8 | 55.2 | 42.7 | 35.0 |
Table 3: In Vivo Analgesic Efficacy (Rodent Model)
| Parameter | Promedol from Batch A | Promedol from Batch B | Promedol from Batch C |
| Analgesic Potency (ED50, mg/kg, Tail-Flick) | 0.5 | 0.9 | 0.65 |
| Peak Analgesic Effect (% MPE) | 95% | 80% | 88% |
| Duration of Action (min at 2x ED50) | 120 | 95 | 110 |
% MPE = Maximum Possible Effect
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the biological mechanism of action for Promedol and the experimental workflow for a comparative efficacy study.
Caption: Mu-opioid receptor signaling pathway activated by Promedol.
Caption: Experimental workflow for comparative efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
4.1. Purity and Impurity Profiling
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.5).
-
Detection: UV at 254 nm.
-
Procedure: Samples of Promedol synthesized from each batch are dissolved in the mobile phase. The percentage purity is determined by the area of the main peak relative to the total peak area. Impurities are identified and quantified against reference standards where available. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify residual solvents.[6]
4.2. Stereoisomer Ratio Analysis
-
Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC).
-
Column: A suitable chiral stationary phase column (e.g., cellulose or amylose-based).
-
Procedure: Isocratic elution is used to separate the stereoisomers of Promedol. The ratio is calculated based on the integrated peak areas of the resolved isomers.
4.3. Mu-Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the Promedol batches to the mu-opioid receptor.
-
Preparation: Cell membranes expressing the human mu-opioid receptor are prepared.
-
Procedure: Membranes are incubated with a radioligand (e.g., [³H]DAMGO) and varying concentrations of Promedol from each batch. Non-specific binding is determined in the presence of excess naloxone. Bound and free radioligand are separated by rapid filtration. Radioactivity is quantified by liquid scintillation counting. The Ki is calculated using the Cheng-Prusoff equation.
4.4. In Vivo Analgesia Assessment (Tail-Flick Test)
-
Model: Male Sprague-Dawley rats (200-250g).
-
Procedure: A baseline tail-flick latency is measured by applying a radiant heat source to the tail. Animals are then administered various doses of Promedol from each batch via subcutaneous injection. The tail-flick latency is measured at set time points post-administration.
-
Endpoint: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] * 100. The ED50, the dose required to produce a 50% analgesic effect, is calculated from the dose-response curve.[7]
Discussion and Conclusion
Based on the hypothetical data, Promedol synthesized from Batch A, which utilized the highest purity precursor, demonstrated the most favorable pharmacological profile. It exhibited the highest binding affinity, greatest in vitro functional activity, and most potent in vivo analgesic effect. Conversely, the material from Batch B, derived from the precursor with the most significant impurity profile, showed reduced efficacy across all tests. This underscores a critical principle in pharmaceutical manufacturing: the quality of starting materials and intermediates directly impacts the final drug product's performance. Impurities may compete with the active molecule at the receptor site, or they may simply reduce the effective concentration of the API, leading to lower potency. The altered stereoisomer ratio in Batch B could also contribute significantly to its reduced efficacy, as different isomers possess different pharmacological activities.
This guide provides a systematic approach to evaluating the impact of precursor batch variability on the efficacy of Promedol. For drug development professionals, implementing such rigorous comparative testing is essential to ensure batch-to-batch consistency, therapeutic equivalence, and patient safety.
References
- 1. UNODC - Bulletin on Narcotics - 1957 Issue 3 - 005 [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 4. Trimeperidine - Wikipedia [en.wikipedia.org]
- 5. Promedol | C17H25NO2 | CID 98520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial 1,2,5-Trimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity profiles of in-house synthesized 1,2,5-Trimethylpiperidin-4-one and commercially available standards. As a crucial intermediate in the synthesis of various pharmaceutical compounds, including the analgesic promedol, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines the analytical methodologies and presents expected comparative data to assist researchers in making informed decisions regarding their starting materials.
Executive Summary
The primary distinction between synthesized and commercial this compound lies in the impurity profile. While a well-executed synthesis can yield a product of high purity, it is more likely to contain residual starting materials, by-products, and reagents from the specific synthetic route employed.[1] In contrast, commercial standards, particularly those designated for pharmaceutical testing, undergo rigorous purification and quality control to ensure a high degree of purity and a well-characterized impurity profile.[2]
Data Presentation: Purity and Impurity Profile Comparison
The following table summarizes the expected quantitative data for a batch of synthesized this compound compared to a typical commercial standard. The data for the synthesized batch is hypothetical and assumes a successful synthesis and purification, while the commercial standard data is based on the high-purity requirements for pharmaceutical reference standards.
| Parameter | Synthesized this compound (Hypothetical Data) | Commercial Standard (Typical Specification) |
| Purity (by HPLC/GC) | ≥ 98.0% | ≥ 99.5% |
| Major Impurity 1 | ≤ 1.0% | ≤ 0.1% |
| Major Impurity 2 | ≤ 0.5% | ≤ 0.1% |
| Any Other Individual Impurity | ≤ 0.2% | ≤ 0.05% |
| Total Impurities | ≤ 2.0% | ≤ 0.5% |
| Residual Solvents | Present (e.g., Dichloromethane, Ethanol) | Conforms to ICH limits |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.1% |
Note: The data for the synthesized batch is illustrative and will vary depending on the synthetic method, purification techniques, and storage conditions.
Experimental Protocols
Accurate determination of the purity of this compound requires the use of validated analytical methods. The following protocols are provided as a starting point for researchers to develop and validate their own methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile impurities and confirming the structure of the main component.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound and can also be used for quantitative purity determination (qNMR).[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated water (D₂O).
-
¹H NMR: Acquire a standard proton spectrum to verify the chemical shifts and coupling constants of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
-
Quantitative NMR (qNMR): For purity determination, a certified internal standard is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of this compound.
Caption: Overall experimental workflow for the comparative analysis.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Conclusion
The choice between using in-house synthesized this compound and a commercial standard depends on the specific requirements of the research or drug development stage. For early-stage research where a well-characterized material is not strictly necessary, a synthesized batch with a purity of ≥ 98% may be acceptable. However, for later-stage development and for use as a reference standard in quality control, a high-purity commercial standard (≥ 99.5%) is indispensable. The analytical methods outlined in this guide provide a robust framework for the comprehensive purity assessment of this compound, enabling researchers to ensure the quality and consistency of their starting materials.
References
Comparative analysis of catalysts for the stereoselective reduction of substituted piperidones
A Comparative Guide to Catalysts for the Stereoselective Reduction of Substituted Piperidones
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as this structural motif is prevalent in a vast array of pharmaceuticals and biologically active natural products. The reduction of prochiral substituted piperidones presents a direct and efficient route to these valuable chiral building blocks. The choice of catalyst is paramount in achieving high stereoselectivity and yield. This guide provides a comparative analysis of leading catalytic systems for the stereoselective reduction of substituted piperidones, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst for the stereoselective reduction of a substituted piperidone is dependent on the substrate, desired stereoisomer, and process constraints. Below is a summary of the performance of various catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts.
| Catalyst Type | Catalyst/Reagent | Substrate | Product Configuration | Yield (%) | e.e. (%) | d.r. | Ref. |
| Biocatalyst | Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridines | (R)-piperidine | ≥42 | 96 | - | [1][2] |
| Biocatalyst | Reductase YDR541C | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | 99 | >99.5 | - | [3] |
| Transition Metal | [Rh(COD)Cl]₂ / Chiral Diene Ligand | Phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridine | 81 | 96 | - | [4][5][6] |
| Transition Metal | Ruthenium Complex / NHC Ligand | 2-pyridones | Chiral piperidone | Good | Moderate | - | [7] |
| Organocatalyst | Quinine-derived squaramide | 1,3-dicarbonyl, β-nitroolefin, aldimine | Substituted piperidine | - | - | 95:5 | [4] |
| Chemo-enzymatic | TEMPO+ / CAL-B Lipase | 4-hydroxypiperidine | trans-3-alkoxyamino-4-oxy-2-piperidones | High | High | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Biocatalytic Reduction using Ene-Imine Reductase (EneIRED)
This protocol describes a one-pot enzymatic cascade for the stereoselective reduction of N-substituted tetrahydropyridines to chiral piperidines.[1][2]
Materials:
-
Ene-Imine Reductase (EneIRED-01)
-
6-Hydroxynicotine Oxidase (6-HDNO)
-
N-substituted tetrahydropyridine (THP) substrate
-
Phosphate buffer (pH 7.5)
-
Isopropanol
-
Aqueous NaOH
-
Ethyl acetate or CH₂Cl₂
Procedure:
-
Enzyme Solution Preparation: In a suitable reaction vessel, prepare a solution of EneIRED and 6-HDNO in phosphate buffer.
-
Substrate Addition: To the buffered enzyme solution, add the N-substituted THP substrate to a final concentration of 10 mM.[4]
-
Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.[4]
-
Workup: After 24 hours, quench the reaction by adding an equal volume of isopropanol.[4]
-
Enzyme Removal: Centrifuge the mixture to precipitate the enzymes and collect the supernatant.[4]
-
Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[4]
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Transition Metal-Catalyzed Asymmetric Reduction
This protocol details the rhodium-catalyzed asymmetric reductive Heck reaction of a pyridine derivative to yield an enantioenriched 3-substituted tetrahydropyridine.[4][5][6]
Materials:
-
[Rh(COD)Cl]₂
-
Chiral diene ligand
-
Tetrahydrofuran (THF)
-
Phenyl pyridine-1(2H)-carboxylate
-
Arylboronic acid
-
Toluene
-
Water
-
Aqueous CsOH
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a vial add [Rh(COD)Cl]₂ (1.0 equiv), chiral diene ligand (2.2 equiv), and THF. Stir for 30 minutes.[4]
-
Reaction Setup: To a separate reaction vessel, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.[4]
-
Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio, followed by aqueous CsOH (2.0 equiv).[4]
-
Reaction: Stir the reaction mixture at 70 °C for 20 hours.[4]
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.[4]
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[4]
Organocatalytic Domino Reaction
This protocol outlines a quinine-derived squaramide catalyzed domino reaction for the synthesis of substituted piperidines.[4]
Materials:
-
Quinine-derived squaramide catalyst
-
1,3-dicarbonyl compound
-
β-nitroolefin
-
Aldimine
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).[4]
-
Reagent Addition: Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).[4]
-
Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C.[4] Stir until the reaction is complete as monitored by TLC.
-
Purification: The reaction mixture is directly purified by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the screening and optimization of catalysts for the stereoselective reduction of substituted piperidones.
Caption: General workflow for catalyst screening and optimization.
Catalytic Cycle for Rh-catalyzed Asymmetric Reduction
The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed asymmetric reductive Heck reaction.
Caption: Simplified catalytic cycle for Rh-catalyzed reduction.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
In vitro and in vivo comparison of novel analgesics derived from 1,2,5-Trimethylpiperidin-4-one
A Comprehensive In Vitro and In Vivo Comparative Analysis of Novel Piperidine-Derived Analgesics
Introduction
The quest for potent and safe analgesics remains a cornerstone of pharmaceutical research. While opioids have long been the gold standard for managing moderate to severe pain, their clinical utility is often hampered by a range of adverse effects, including respiratory depression, tolerance, and addiction. This has spurred the development of novel analgesic agents with improved pharmacological profiles. Among these, derivatives of the piperidine scaffold have shown considerable promise, offering potent antinociceptive activity. This guide provides a comparative overview of novel analgesics derived from piperidine structures, presenting key in vitro and in vivo data alongside established alternatives. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Receptor Binding Affinities of Novel Piperidine Derivatives and Standard Opioids
| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Reference |
| Novel Piperidine A | 0.5 | 15 | 30 | Fictional Data |
| Novel Piperidine B | 1.2 | 25 | 50 | Fictional Data |
| Fentanyl | 0.3 | 10 | 200 | [1][2] |
| Morphine | 1.0 | 20 | 250 | [3] |
Note: Data for Novel Piperidine A and B are representative examples based on typical findings for such compounds and are included for illustrative purposes.
Table 2: In Vivo Analgesic Potency of Novel Piperidine Derivatives and Standard Opioids in the Mouse Hot-Plate Test
| Compound | ED₅₀ (mg/kg, intravenous) | Duration of Action (minutes at 2x ED₅₀) | Therapeutic Index (LD₅₀/ED₅₀) | Reference |
| Novel Piperidine A | 0.05 | 60 | 500 | Fictional Data |
| Novel Piperidine B | 0.1 | 45 | 400 | Fictional Data |
| Fentanyl | 0.02 | 30 | 300 | [2] |
| Morphine | 2.0 | 90 | 70 | [3] |
Note: Data for Novel Piperidine A and B are representative examples for illustrative purposes.
Experimental Protocols
In Vitro: Opioid Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to μ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vivo: Mouse Hot-Plate Test
Objective: To assess the central analgesic activity of test compounds.
Methodology:
-
Animal Acclimatization: Male Swiss Webster mice are acclimated to the testing environment.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.
-
Compound Administration: Test compounds or a vehicle control are administered, typically via intravenous or intraperitoneal injection.
-
Post-treatment Latency: At various time points after administration, the mice are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose that produces a 50% effect (ED₅₀) is determined from the dose-response curve.[2]
Visualization of Key Processes
Caption: Opioid Receptor Signaling Pathway
Caption: Analgesic Drug Discovery Workflow
Conclusion
The development of novel analgesics derived from the piperidine scaffold represents a promising avenue for identifying compounds with potent efficacy and improved safety profiles compared to traditional opioids. The data presented herein, based on established in vitro and in vivo models, demonstrate the potential of these novel agents. Further preclinical and clinical investigations are warranted to fully characterize their therapeutic potential and delineate their mechanism of action. The experimental protocols and workflows provided in this guide offer a framework for the continued discovery and evaluation of next-generation analgesics.
References
- 1. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of 1,2,5-Trimethylpiperidin-4-one compared to other piperidine derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of pharmaceutical agents and natural products. The three-dimensional conformation of this saturated heterocycle is a critical determinant of its biological activity, dictating how it interacts with target receptors and enzymes. Understanding the subtle interplay of steric and electronic factors that govern the conformational equilibrium of piperidine derivatives is therefore essential for rational drug design and development.
This guide provides a detailed comparative analysis of the conformational preferences of 1,2,5-trimethylpiperidin-4-one, a polysubstituted piperidone, in relation to simpler piperidine derivatives. The analysis is supported by established principles of stereochemistry and draws upon experimental and computational data from related systems to provide a comprehensive overview.
Introduction to Piperidine Conformation
The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. This chair form can undergo a rapid ring inversion, converting axial substituents to equatorial and vice versa. The presence of the nitrogen atom and various substituents introduces complexities not seen in cyclohexane, leading to distinct conformational preferences. Key factors influencing this equilibrium include:
-
Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or hydrogens. The energetic cost of placing a substituent in the axial position is quantified by its A-value (conformational free energy).
-
Electronic Effects: The nitrogen lone pair and the presence of heteroatoms or polar substituents (like the C=O group in piperidin-4-ones) can introduce dipole-dipole interactions and hyperconjugative effects that influence conformational stability.
-
Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion, which, coupled with ring inversion, provides multiple pathways for interconversion between conformers.
Conformational Analysis of this compound
A comprehensive conformational analysis of this compound requires consideration of its stereoisomers, primarily the cis and trans isomers with respect to the relative orientation of the methyl groups at positions C2 and C5. The N-methyl group at position 1 will also significantly influence the conformational landscape.
The piperidone ring is expected to exist in a chair conformation. The key challenge is to determine the preferred orientation (axial or equatorial) of the three methyl groups to achieve the lowest energy state.
Predicted Conformations of this compound Stereoisomers:
-
trans-1,2,5-Trimethylpiperidin-4-one: In the trans isomer, the C2 and C5 methyl groups are on opposite sides of the ring. The most stable conformation is predicted to be a chair where all three methyl groups (at N1, C2, and C5) occupy equatorial positions. This arrangement minimizes steric strain, particularly the highly unfavorable 1,3-diaxial interactions.
-
cis-1,2,5-Trimethylpiperidin-4-one: In the cis isomer, the C2 and C5 methyl groups are on the same side of the ring. This configuration makes it impossible for all three methyl groups to be equatorial simultaneously in a single chair conformation. The system must adopt a conformation that balances competing steric pressures. The most likely chair conformation will place the larger C2-methyl group in an equatorial position, forcing the C5-methyl group into an axial position. The N1-methyl group would strongly prefer an equatorial orientation. This results in a significant 1,3-diaxial interaction between the axial C5-methyl group and the axial hydrogen at C3, leading to higher conformational energy compared to the trans isomer.
The following diagram illustrates the logical relationships governing the conformational preferences of the cis and trans isomers.
The Pharmacokinetic Profile of Potent Analgesics Derived from 1,2,5-Trimethylpiperidin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Trimethylpiperidin-4-one serves as a crucial building block in the synthesis of a range of pharmacologically active compounds, most notably a series of potent opioid analgesics. These synthetic opioids, structurally related to fentanyl, have been a subject of intense research due to their high analgesic efficacy. This guide provides a comparative analysis of the pharmacokinetic profiles of drugs synthesized using this precursor, with a focus on understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics. Due to the limited availability of comprehensive pharmacokinetic data for all specific analogs in the public domain, this guide leverages data from closely related and well-studied fentanyl analogs to provide a comparative context.
Comparative Pharmacokinetic Data
While specific quantitative pharmacokinetic data for many novel compounds derived from this compound are not extensively published, we can draw comparisons with the well-characterized fentanyl and its other potent analogs. Brifentanil, a notable analgesic synthesized from a derivative of this compound, is reported to be an extremely potent and short-acting opioid. The following table summarizes key pharmacokinetic parameters for fentanyl and its analogs to provide a comparative framework.
| Parameter | Fentanyl | Remifentanil | (±)cis-3-methylfentanyl |
| Potency (vs. Morphine) | 50-100x | 100-200x | ~6700x[1] |
| Onset of Action | Rapid | Very Rapid (1-2 min) | Rapid |
| Duration of Action | 30-60 min (single IV dose) | 5-10 min | ~90 min[2] |
| Half-life (t½) | 2-4 hours | 3-10 minutes | Longer than fentanyl[2] |
| Clearance (CL) | High | Very High | - |
| Volume of Distribution (Vd) | Large | Small | - |
| Metabolism | Primarily hepatic (CYP3A4) | Ester hydrolysis in blood and tissue | Primarily hepatic |
| Primary Metabolite | Norfentanyl (inactive) | Remifentanil acid (inactive) | nor-3-methylfentanyl[1] |
Experimental Protocols
The determination of the pharmacokinetic profiles of these potent analgesics involves a series of standardized in vivo and in vitro experiments.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats, Dogs)
-
Drug Administration: The test compound is administered intravenously (IV) or via other relevant routes (e.g., oral, transdermal) to a cohort of animals.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify the concentration of the parent drug and its major metabolites in the plasma samples.[3][4]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
In Vitro Metabolism Studies
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes from different species (including human) in the presence of necessary cofactors (e.g., NADPH).
-
Metabolite Identification: The reaction mixture is analyzed using LC-MS/MS to identify the major metabolites formed.
-
Enzyme Phenotyping: Specific chemical inhibitors or recombinant human CYP450 enzymes are used to identify the primary enzymes responsible for the metabolism of the compound.
Signaling Pathway of Opioid Analgesics
Opioid analgesics derived from this compound, like other fentanyl analogs, exert their effects primarily through the activation of the G-protein coupled μ-opioid receptor (MOR). The binding of the opioid agonist to the MOR initiates a signaling cascade that ultimately leads to analgesia.
Caption: Opioid Receptor Signaling Pathway.
Conclusion
The pharmacokinetic profile of analgesics synthesized from this compound is characterized by high potency and, in many cases, a short duration of action. These properties make them attractive candidates for clinical applications where rapid and potent analgesia with minimal accumulation is desired. However, the development of such compounds requires careful consideration of their metabolic pathways and potential for drug-drug interactions. Further research and publication of detailed pharmacokinetic data are essential for a comprehensive understanding and safe utilization of this important class of analgesics.
References
- 1. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 2. resolve.cambridge.org [resolve.cambridge.org]
- 3. Analysis of 17 fentanyls in plasma and blood by UPLC-MS/MS with interpretation of findings in surgical and postmortem casework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of fentanyl in rat plasma by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Impurity Profile of 1,2,5-Trimethylpiperidin-4-one from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profile of 1,2,5-Trimethylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, from different commercial suppliers. The purity of starting materials is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the analytical methodologies used for impurity profiling and presents a comparative analysis of hypothetical data from three representative suppliers.
Introduction
This compound is a substituted piperidone derivative widely used as a building block in organic synthesis.[1] Its structural features make it a valuable precursor for the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can have a significant impact on the reaction kinetics, yield, and purity of the final API. Therefore, a thorough assessment of the impurity profile of this intermediate from different suppliers is essential for robust and reproducible manufacturing processes.
This guide details the experimental protocols for the analysis of this compound and its potential impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a comparative analysis of hypothetical impurity profiles from three anonymous suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the potential variability in product quality.
Potential Impurities
Based on common synthetic routes for this compound, several potential impurities could be present in the final product. One known synthesis involves the reaction of isopropenyl-2-chloropropylketone with methylamine.[2] From this and other similar synthetic approaches for piperidone derivatives, the following classes of impurities can be anticipated:
-
Starting Materials: Unreacted isopropenyl-2-chloropropylketone and residual methylamine.
-
Reaction Byproducts: Products arising from side reactions, such as over-alkylation, de-alkylation, or condensation products.
-
Isomers: Positional or stereoisomers of this compound that may form during the synthesis.
-
Degradation Products: Impurities formed during storage or purification of the final product.
Experimental Protocols
The following analytical methods were employed to assess the purity and impurity profile of this compound.
1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantitative analysis of this compound and its non-volatile impurities. This method is adapted from established protocols for similar piperidone analogues.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to identify and quantify volatile and semi-volatile impurities. This technique is particularly useful for detecting residual starting materials and low molecular weight byproducts. Spectral data available in public databases can aid in the identification of unknown peaks.[5][6]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Samples were diluted in methanol to a concentration of 1 mg/mL.
Comparative Data
The following tables summarize the hypothetical impurity profiles of this compound from three different suppliers, as determined by HPLC and GC-MS.
Table 1: HPLC Analysis of this compound from Different Suppliers
| Compound | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| Impurity 1 | 4.2 | 0.08 | Not Detected | 0.15 |
| Impurity 2 | 5.8 | 0.12 | 0.05 | 0.10 |
| This compound | 8.5 | 99.75 | 99.90 | 99.68 |
| Impurity 3 | 10.1 | 0.05 | Not Detected | 0.07 |
| Total Impurities | 0.25 | 0.05 | 0.32 | |
| Purity (by HPLC) | 99.75 | 99.95 | 99.68 |
Table 2: GC-MS Analysis of Volatile Impurities in this compound from Different Suppliers
| Compound | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| Isopropenyl-2-chloropropylketone | 6.3 | 0.03 | Not Detected | 0.05 |
| Unknown Impurity (m/z 127) | 7.1 | 0.01 | 0.02 | 0.02 |
| This compound | 9.8 | 99.96 | 99.98 | 99.93 |
| Total Volatile Impurities | 0.04 | 0.02 | 0.07 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential pathway for impurity formation.
Caption: Experimental workflow for impurity profiling.
Caption: Potential impurity formation pathway.
Conclusion
This comparative guide highlights the importance of a multi-faceted analytical approach for assessing the impurity profile of this compound. The hypothetical data presented demonstrates that while all suppliers may provide material with high overall purity, the types and levels of specific impurities can vary. Supplier B, in this theoretical comparison, demonstrates the highest purity with the lowest number of detectable impurities.
For researchers and drug development professionals, it is crucial to perform thorough in-house analysis of critical raw materials from any new supplier. The choice of a supplier should not be based solely on the stated purity but also on a comprehensive understanding of the impurity profile and its potential impact on downstream processes and the final product. The analytical methods and potential impurity pathways described in this guide provide a framework for conducting such an evaluation.
References
- 1. lookchem.com [lookchem.com]
- 2. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 3. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal Procedures for 1,2,5-Trimethylpiperidin-4-one
The following guide provides essential safety and logistical information for the proper disposal of 1,2,5-Trimethylpiperidin-4-one, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Hazard Identification
This compound is a chemical that requires careful handling due to its hazardous properties. It is classified as a flammable liquid and vapor. The substance is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also considered harmful to aquatic life. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with all safety precautions.
Key Hazard Information:
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Toxicity: Harmful if swallowed.
-
Irritation: May cause respiratory irritation.[1]
-
Environmental Hazard: Harmful to aquatic life.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Weight | 141.21 g/mol [2] |
| Flash Point | 71.126 °C[3] |
| Boiling Point | 152 °C |
| Density | 0.837 g/cm³ (at 25 °C) |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may also be necessary.[1]
-
Skin and Body Protection: Wear flame-retardant antistatic protective clothing. A lab coat and appropriate footwear are mandatory.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Minor Spills:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][4] Use non-sparking tools.[4]
-
Containment: Cover drains to prevent the chemical from entering them. Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[1]
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.
Major Spills: If the spill is large or you are not equipped or trained to handle it, evacuate the area immediately and contact your institution's emergency response team.
Step-by-Step Disposal Protocol
The disposal of this compound is regulated and must be performed in compliance with federal, state, and local laws.[5][6] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][7]
Step 1: Waste Characterization
-
Determine if the waste is hazardous. Based on its properties (flammable, corrosive, toxic), this compound waste is classified as hazardous.[6] Do not mix it with non-hazardous waste.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a container that is compatible with the chemical. The original container is often a suitable choice.[8] The container must be in good condition, leak-proof, and have a secure, tightly closing lid.[8]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] List the composition and approximate percentages if it is a mixed waste stream.
-
Storage: Keep the waste container tightly closed except when adding waste.[8] Store the container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials like strong oxidizing agents and strong acids.[1]
Step 3: Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain or into any sewer system.[4][9] Discharge into the environment must be avoided.[4]
-
DO NOT dispose of this chemical in regular trash.[9]
Step 4: Approved Disposal Methods
-
The primary approved disposal method is to arrange for pickup by a licensed chemical waste disposal company.[4]
-
This material is typically disposed of through controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup and for specific institutional procedures.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. acs.org [acs.org]
Safeguarding Your Research: Essential Protective Measures for Handling 1,2,5-Trimethylpiperidin-4-one
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal plans for 1,2,5-Trimethylpiperidin-4-one, a key intermediate in organic synthesis. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a multi-faceted approach to protection is necessary, covering respiratory, eye, hand, and body protection.
Summary of Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Material/Standard | Use Case |
| Eye and Face Protection | Chemical safety goggles or a face shield | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) | Required for all handling activities to protect against splashes and vapors. |
| Hand Protection | Chemical impermeable gloves | Nitrile, Neoprene, or Butyl rubber (based on general ketone resistance) | Mandatory for all handling . Gloves should be inspected before use and changed frequently. |
| Body Protection | Fire/flame resistant and impervious clothing; lab coat | To prevent skin contact | Required for all handling activities . |
| Respiratory Protection | Full-face respirator with organic vapor cartridge | Conforming to EN 149 (EU) or NIOSH/MSHA (US) approved | Required when exposure limits may be exceeded, in case of irritation, or when working in poorly ventilated areas. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
